Product packaging for Acrylamide-acrylic acid resin(Cat. No.:CAS No. 9003-06-9)

Acrylamide-acrylic acid resin

Cat. No.: B1207249
CAS No.: 9003-06-9
M. Wt: 143.14 g/mol
InChI Key: RNIHAPSVIGPAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acrylamide-acrylic acid resin is a synthetic copolymer hydrogel with a three-dimensional network structure, known for its exceptional pH-sensitive swelling properties and water absorption capacity. This resin is synthesized via copolymerization of acrylamide and acrylic acid, often using crosslinkers like glutaraldehyde or N,N'-methylenebisacrylamide . Its key research value lies in its responsive behavior; the poly(acrylic acid) component ionizes at higher pH, causing the hydrogel to swell significantly, which is the core mechanism for its application in controlled drug release . A prominent research application is in colon-targeted drug delivery systems. The resin remains relatively contracted in the acidic stomach environment (pH 1.2), minimizing drug release, but swells substantially in the higher pH of the intestines (pH 7.4), facilitating controlled release of therapeutic agents like 5-fluorouracil for colon cancer treatment . This helps circumvent systemic absorption and unwanted side effects. Beyond biomedicine, this resin is a valuable bioadsorbent for environmental remediation. When grafted onto cellulose, it effectively chelates and removes toxic heavy metal ions such as Pb(II), Cu(II), and Cd(II) from aqueous solutions through complexation and electrostatic interactions . Furthermore, its applications extend to other fields, including use as a high-temperature gelling agent in oil and gas recovery and as a super absorbent material in agricultural water retention agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B1207249 Acrylamide-acrylic acid resin CAS No. 9003-06-9

Properties

CAS No.

9003-06-9

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

prop-2-enamide;prop-2-enoic acid

InChI

InChI=1S/C3H5NO.C3H4O2/c2*1-2-3(4)5/h2H,1H2,(H2,4,5);2H,1H2,(H,4,5)

InChI Key

RNIHAPSVIGPAFF-UHFFFAOYSA-N

SMILES

C=CC(=O)N.C=CC(=O)O

Canonical SMILES

C=CC(=O)N.C=CC(=O)O

Other CAS No.

9003-06-9

Synonyms

PAM-AAc
poly(AAm-co-AA)
poly(acrylamide-co-acrylic acid)
poly(AM-co-AA)

Origin of Product

United States

Synthesis Methodologies and Polymerization Mechanisms of Acrylamide Acrylic Acid Resins

Free Radical Copolymerization of Acrylamide (B121943) and Acrylic Acid

Free radical polymerization is the cornerstone of producing acrylamide-acrylic acid copolymers. This process involves the sequential addition of monomer units to a growing polymer chain, initiated by free radicals. Several techniques have been developed to carry out this polymerization, each with its own set of conditions and outcomes.

Solution Polymerization Techniques

Solution polymerization is a widely used method for synthesizing acrylamide-acrylic acid copolymers due to its relative simplicity. In this technique, the monomers, acrylamide and acrylic acid, are dissolved in a suitable solvent, typically water, along with a free-radical initiator. The polymerization reaction proceeds in a homogeneous phase.

The process offers good heat control as the solvent acts as a heat sink, dissipating the exothermic heat of polymerization. However, the viscosity of the solution increases significantly as the polymer chains grow, which can make stirring and handling difficult. The final polymer is obtained as a viscous solution, which may be used directly or require a subsequent drying step to isolate the solid resin. The molecular weight of the polymer can be controlled by adjusting the monomer and initiator concentrations, as well as the reaction temperature.

Inverse Emulsion Polymerization for Acrylamide-Acrylic Acid Copolymer Systems

Inverse emulsion polymerization is a powerful technique for producing high molecular weight acrylamide-acrylic acid copolymers at a rapid polymerization rate. In this method, an aqueous solution of the monomers is dispersed as fine droplets in a continuous oil phase, stabilized by a water-in-oil emulsifier. The polymerization is initiated by either an oil-soluble or a water-soluble initiator.

A study on the persulfate-initiated inverse emulsion polymerization of acrylamide and acrylic acid salts revealed that the rate of polymerization is dependent on the concentrations of the initiator, monomers, and emulsifier. The general rate equation for all three monomers was expressed as:

This indicates a complex kinetic behavior where the monomer participates in the initiation reaction.

Precipitation Polymerization Approaches

Precipitation polymerization is a method where the polymerization is initiated in a homogeneous solution, but the resulting polymer is insoluble in the monomer/solvent mixture and precipitates as it is formed. This technique is particularly useful for synthesizing cross-linked or high-purity polymers.

For acrylamide-acrylic acid copolymers, a suitable solvent system is chosen where the monomers are soluble, but the copolymer is not. As the polymerization progresses, the growing polymer chains become insoluble and precipitate out of the solution, forming stable polymer particles. This method can yield polymers with a narrow particle size distribution. The use of a co-solvent can sometimes be employed to facilitate this process.

Controlled Radical Polymerization (e.g., RAFT, ATRP) in Acrylamide-Acrylic Acid Synthesis

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymer architecture, including molecular weight, molecular weight distribution, and block copolymer synthesis. nih.govkpi.uaacs.org These methods have been successfully applied to the synthesis of well-defined acrylamide-acrylic acid copolymers. nih.gov

RAFT Polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. ulab360.com The choice of a suitable RAFT agent is crucial for the successful controlled polymerization of acrylamide and acrylic acid. ulab360.com

ATRP employs a transition metal catalyst and a halide initiator to establish a dynamic equilibrium between active and dormant polymer chains. nih.gov This equilibrium allows for controlled chain growth. However, the polymerization of amide-containing monomers like acrylamide via ATRP can be challenging due to the potential for the amide group to interfere with the catalyst. ulab360.com

Polymerization TechniqueDescriptionAdvantagesDisadvantages
Solution Polymerization Monomers and initiator are dissolved in a solvent.Good heat control, simple process.High viscosity at high conversions, solvent removal may be necessary.
Inverse Emulsion Polymerization Aqueous monomer solution is dispersed in an oil phase.High molecular weight, fast polymerization rate, low viscosity.Requires emulsifiers and oil phase, polymer isolation can be complex.
Precipitation Polymerization Polymer is insoluble in the reaction medium and precipitates.Can produce high-purity polymers, narrow particle size distribution.Limited to specific monomer/solvent systems.
Controlled Radical Polymerization (RAFT, ATRP) Techniques that allow for precise control over polymer architecture.Well-defined polymers with controlled molecular weight and narrow polydispersity.Can be sensitive to impurities, may require specialized reagents.

Initiation Systems and Their Influence on Acrylamide-Acrylic Acid Polymerization

The initiation system plays a critical role in free radical polymerization, as it generates the initial free radicals that start the polymer chain growth. The choice of initiator and its concentration can significantly impact the polymerization rate, molecular weight, and properties of the final acrylamide-acrylic acid resin.

Chemical Initiation (e.g., Potassium Persulfate, Redox Initiators, Ammonium (B1175870) Persulphate, TEMED)

Chemical initiators are compounds that decompose thermally or through a redox reaction to produce free radicals.

Potassium Persulfate (KPS) is a common water-soluble thermal initiator used in the polymerization of acrylamide and acrylic acid. uwaterloo.ca When heated, the persulfate anion decomposes into two sulfate (B86663) radical anions, which then initiate polymerization. The rate of polymerization is directly influenced by the concentration of KPS; a higher initiator concentration generally leads to a faster polymerization rate but a lower average molecular weight of the resulting polymer. acs.org Studies have shown that for acrylamide polymerization, the weight-average molecular mass is proportional to the inverse square root of the initiator concentration. acs.org

Redox Initiators consist of a pair of compounds, an oxidizing agent and a reducing agent, that react at room temperature or slightly elevated temperatures to generate free radicals. This allows for polymerization to be initiated at lower temperatures than with thermal initiators. A common redox system for acrylamide-acrylic acid copolymerization is the combination of a persulfate (like ammonium persulfate or potassium persulfate) with a reducing agent such as sodium metabisulfite (B1197395) or ferrous salts. nih.gov Redox initiation can lead to high polymerization rates and high molecular weight polymers. researchgate.net For instance, the cerium(IV)-nitrilotriacetic acid redox pair has been shown to be an effective initiator for the aqueous polymerization of acrylamide. kpi.ua

Ammonium Persulphate (APS) and Tetramethylethylenediamine (TEMED) form a widely used redox initiation system, particularly in the preparation of polyacrylamide gels. bio-rad.comyoutube.com APS is the oxidizing agent, and TEMED acts as a catalyst, accelerating the formation of free radicals from the persulfate. bio-rad.comnih.gov This system is highly efficient and allows for rapid polymerization at room temperature. bio-rad.com The rate of polymerization can be controlled by adjusting the concentrations of both APS and TEMED. ulab360.comyoutube.com However, the presence of oxygen can inhibit the polymerization process, and therefore, degassing of the reaction mixture is often necessary. youtube.com

The concentration of the initiator has a notable effect on the physicochemical properties of the final polymer. For example, in the synthesis of thermosensitive poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) microparticles, the initiator concentration was found to influence the size of the polymeric particles. nih.govnih.gov

Initiator SystemTypeMechanismKey Characteristics
Potassium Persulfate (KPS) ThermalThermal decomposition to form sulfate radicals.Requires elevated temperatures; higher concentration leads to lower molecular weight. acs.org
Redox Initiators (e.g., Persulfate/Metabisulfite) RedoxReaction between an oxidizing and a reducing agent to generate radicals.Allows for initiation at lower temperatures; can produce high molecular weight polymers. nih.govresearchgate.net
Ammonium Persulphate (APS) / TEMED RedoxAPS is the oxidant, TEMED is the catalyst accelerating radical formation.Highly efficient at room temperature; sensitive to oxygen. bio-rad.comyoutube.com

Radiation-Induced Polymerization (e.g., Electron Beam, Gamma Radiation, UV)

Radiation-induced polymerization is a method that utilizes high-energy sources to initiate the polymerization of acrylamide and acrylic acid without the need for chemical initiators. This technique offers advantages such as rapid reaction rates at room temperature and the production of pure polymers.

Electron Beam (EB) Irradiation: Electron beam irradiation is an effective method for synthesizing poly(acrylamide-co-acrylic acid) resins. When an aqueous solution of acrylamide and acrylic acid is exposed to an electron beam, ionizing radiation causes the radiolysis of water molecules, generating highly reactive species like hydroxyl radicals (•OH). These radicals, along with radicals formed from the direct interaction of the electron beam with the monomer molecules, initiate the polymerization process. The breaking of a double bond in either acrylamide or acrylic acid forms monomer radicals, which then propagate to form copolymer chains.

The reaction mechanism is consistent with free-radical polymerization, with the primary difference being the initiation step where radicals are generated by the electron beam instead of a chemical initiator. Research has shown that the physicochemical characteristics of the resulting copolymer, such as conversion coefficient, molecular weight, and intrinsic viscosity, tend to increase with a higher absorbed dose of the electron beam. For instance, studies have demonstrated that optimal results can be achieved at absorbed doses around 1.4 kGy. This method can produce high molecular weight copolymers, which are particularly effective as flocculants in wastewater treatment.

Gamma (γ) Radiation: Gamma radiation is another form of high-energy electromagnetic radiation used to induce copolymerization. Similar to electron beams, gamma rays can penetrate the reaction medium and generate free radicals from water and monomer molecules, thereby initiating polymerization. This technique is advantageous as it often does not require a separate cross-linking agent to form hydrogels, resulting in a purer product.

The properties of the resulting acrylamide-acrylic acid hydrogels are highly dependent on the absorbed radiation dose. Studies have shown that with increasing gamma radiation doses, the network of the polymer becomes denser due to a higher degree of crosslinking. This increased density can, in turn, affect the swelling capacity of the hydrogel. For example, in the synthesis of a Diallyldimethylammonium Chloride-Acrylic acid-(3-Acrylamidopropyl) trimethylammonium Chloride superabsorbent hydrogel, the highest equilibrium swelling was observed at a lower radiation dose of 2 kGy, while the gel fraction peaked at 10 kGy. This indicates a trade-off between swelling capacity and network density controlled by the radiation dose. Gamma radiation has also been successfully used to graft acrylic acid and acrylamide onto various polymer backbones, such as polypropylene, to functionalize their surfaces. atamanchemicals.comgoogle.com

UV Radiation: UV radiation offers a method for initiating polymerization at low temperatures, which is beneficial for producing high-molecular-weight polymers by minimizing side reactions like branching. This process typically requires a photoinitiator, such as 2,2-azobis(2-amidinopropane) dihydrochloride (B599025) (V-50), which decomposes into radicals upon exposure to UV light. Photoinitiated polymerization is often more energy-efficient and faster than thermally initiated methods.

The kinetics of UV-induced polymerization can be influenced by factors such as monomer concentration. In some cases, particularly at very low monomer concentrations, the rate of polymerization has been observed to decrease with increasing monomer concentration. The reaction rate is also affected by the presence of comonomers; for instance, the inclusion of acrylic acid in UV-induced cotelomerization processes has been shown to increase the polymerization rate.

Electrochemical and Ultrasonic Initiation Methods

Electrochemical Initiation: Electrochemical methods can initiate the polymerization of acrylamide and acrylic acid without the need for heat or UV light. researchgate.net This technique involves applying a sufficiently high constant potential to an electrode in the monomer solution, which leads to the decomposition of an initiator and the generation of radicals, resulting in gelation. researchgate.net This method allows for the synthesis of microgels at room temperature. researchgate.net

UV spectroscopic and polarographic data have shown that intermolecular interactions occur between acrylic acid and acrylamide, forming complexes. nih.gov The electrochemical initiation of polymerization can proceed even when the half-wave potentials of the monomers differ, leading to the formation of a copolymer. nih.gov Studies have also investigated the phenomenon of postpolymerization, where polymerization continues after the electric current is interrupted. This has been attributed to the catalytic effect of metallic zinc formed during the process, which can initiate further polymerization.

Ultrasonic Initiation: Ultrasonic initiation, or sonochemical polymerization, utilizes high-frequency sound waves to induce cavitation in the monomer solution. The collapse of these cavitation bubbles generates localized high temperatures and pressures, leading to the formation of free radicals that initiate polymerization. This method has been shown to accelerate polymerization reactions compared to conventional methods without ultrasound.

Research on the ultrasonic irradiated synthesis of acrylic acid-co-acrylamide hydrogels has demonstrated that hydrogel formation is faster in the presence of ultrasound. scientific.netscience.gov The resulting hydrogels often exhibit a more uniform and porous structure with a higher swelling capacity. scientific.netscience.gov The rate of polymerization can be influenced by various factors, including the intensity of the ultrasound. acs.org Comparative studies have shown that ultrasound can significantly accelerate the decomposition of initiators, allowing the reaction to proceed at a lower temperature. acs.org

Crosslinking Strategies for Acrylamide-Acrylic Acid Resins

Crosslinking is a crucial process for transforming linear or branched acrylamide-acrylic acid copolymers into three-dimensional networks, commonly known as hydrogels. These networks exhibit properties like swelling and mechanical strength, which are determined by the nature and density of the crosslinks.

Chemical Crosslinkers (e.g., N,N′-methylenebisacrylamide, Glutaraldehyde (B144438), 1,6-hexanediol (B165255) diacrylate)

Chemical crosslinkers are molecules with two or more reactive functional groups that can form covalent bonds with the polymer chains, creating a stable and durable network structure.

N,N′-methylenebisacrylamide (MBA): This is one of the most common and efficient crosslinking agents used in the polymerization of acrylamide and acrylic acid. As a bifunctional monomer, its vinyl groups can copolymerize with acrylamide and acrylic acid monomers, becoming incorporated into two different polymer chains and thus forming a crosslink. atamanchemicals.com MBA is widely used in the synthesis of polyacrylamide gels for applications like electrophoresis and in the production of superabsorbent resins and hydrogels. atamanchemicals.comatamanchemicals.comsigmaaldrich.com The concentration of MBA directly influences the properties of the resulting hydrogel, such as its swelling capacity and mechanical strength.

Glutaraldehyde (GA): Glutaraldehyde is another effective crosslinker for acrylamide-acrylic acid resins. nih.gov It reacts with the amide groups of acrylamide and the hydroxyl groups of acrylic acid, particularly after the initial polymerization is complete and often under heat treatment. nih.gov This reaction forms a stable network structure. nih.gov The concentration of glutaraldehyde plays a significant role in the properties of the final hydrogel; an increase in GA concentration leads to a higher crosslinking density, which in turn decreases the swelling ratio of the hydrogel. nih.gov

1,6-hexanediol diacrylate (HDDA): As a di-functional acrylate (B77674) monomer, 1,6-hexanediol diacrylate can be used as a crosslinker in free-radical polymerization. Its two acrylate groups can participate in the polymerization process, linking different polymer chains together. The use of such multifunctional acrylates allows for a high degree of crosslinking, which can enhance the thermal stability and mechanical strength of the resulting polymer network.

Physical and Ionic Crosslinking Mechanisms

In addition to covalent crosslinking, acrylamide-acrylic acid resins can be crosslinked through physical and ionic interactions. These non-covalent crosslinks are often reversible, leading to materials with stimuli-responsive properties.

Ionic Crosslinking: The carboxylic acid groups from the acrylic acid units provide an effective way to introduce ionic crosslinks. In the presence of multivalent metal cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺), these carboxylate groups can form ionic bridges between polymer chains. google.comrsc.org This type of crosslinking is particularly important in creating "double crosslinking" hydrogels, which combine a chemically crosslinked network with a physically (ionically) crosslinked one. rsc.org These materials often exhibit significantly enhanced mechanical properties, such as high tensile strength. rsc.org The strength of the ionic interactions and the resulting mechanical properties of the hydrogel can be tuned by the choice and concentration of the metal ion. rsc.org These ionic crosslinks are often reversible and can reform after mechanical or thermal disruption. google.com

Kinetic and Mechanistic Aspects of Acrylamide-Acrylic Acid Copolymerization

The copolymerization of acrylamide and acrylic acid is a complex process influenced by various factors, with the properties of the final polymer being heavily dependent on the reaction kinetics.

Free Radical Reaction Pathways and Propagation Mechanisms

The copolymerization of acrylamide and acrylic acid typically proceeds via a free-radical mechanism, which consists of three main stages: initiation, propagation, and termination. uwaterloo.caanii.org.uy

Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat, radiation, or a redox reaction. uwaterloo.cascielo.br These primary radicals then react with a monomer molecule (either acrylamide or acrylic acid) to form a monomer radical. uwaterloo.ca

Propagation: This is the chain-growth step where the monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. anii.org.uy This process repeats, rapidly increasing the length of the polymer chain. In copolymerization, there are four possible propagation reactions, as the radical at the end of the growing chain can be derived from either acrylamide or acrylic acid, and it can react with either of the two monomer types. The relative rates of these reactions are described by monomer reactivity ratios.

Termination: The growth of a polymer chain is terminated when two growing radical chains react with each other. This can occur through combination, where the two chains join to form a single longer chain, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two terminated chains. anii.org.uy

The kinetics of this copolymerization are significantly affected by the reaction conditions, particularly the pH and ionic strength of the aqueous solution. researchgate.netuwaterloo.ca The acrylic acid monomer is a weak acid, and its degree of ionization is dependent on the pH. The electrostatic interactions between the charged carboxylate groups on both the monomer and the growing polymer chain can influence the rate of propagation. polimi.it For instance, electrostatic repulsion between an ionized acrylic acid monomer and a similarly charged growing chain end can hinder the propagation rate. polimi.it Consequently, the monomer reactivity ratios for the acrylamide/acrylic acid system are not constant but vary with pH and the ionic strength of the medium. researchgate.net

Influence of Monomer Reactivity Ratios and Feed Composition

The copolymerization of acrylamide (AAm) and acrylic acid (AAc) is significantly influenced by the monomer reactivity ratios and the initial monomer feed composition. These factors dictate the final copolymer composition, microstructure, and ultimately, the polymer's properties. uwaterloo.ca The reactivity ratios, denoted as rAAm and rAAc, represent the preference of a growing polymer chain ending in a particular monomer unit to add the same type of monomer versus the other monomer.

The composition of the copolymer being formed is often different from the composition of the monomer feed, leading to a "compositional drift" as the reaction progresses. This means that both the monomer feed and the resulting copolymer composition change over the course of the polymerization. uwaterloo.ca To accurately determine reactivity ratios, copolymerization is often carried out to low monomer conversions (typically less than 5%) to minimize this drift. uwaterloo.ca

Several studies have shown that the reactivity ratios for the AAm/AAc system are not constant and are highly dependent on reaction conditions, particularly pH and the solvent used. uwaterloo.ca For instance, at a pH of 5, one study found reactivity ratios of rAAm = 0.88 ± 0.08 and rAAc = 0.16 ± 0.04. researchgate.net In contrast, at a pH of 2, the same study reported rAAm = 0.16 ± 0.04 and rAAc = 0.88 ± 0.08, indicating a reversal in the relative reactivities of the two monomers. researchgate.net This highlights the strong influence of pH on monomer reactivity.

The initial feed composition also plays a crucial role. For example, in a reaction with 70% initial AAm content at pH 5, a noticeable compositional drift was observed. researchgate.net The copolymer composition can be controlled by manipulating the initial feed ratio of the monomers. The relationship between the instantaneous mole fraction of AAm in the feed and the resulting copolymer composition can be calculated using the copolymer composition equation, which utilizes the determined reactivity ratios. researchgate.net

Table 1: Experimentally Determined Reactivity Ratios of Acrylamide (AAm) and Acrylic Acid (AAc) at Different pH Values
pHrAAmrAAcReference
50.88 ± 0.080.16 ± 0.04 researchgate.net
20.16 ± 0.040.88 ± 0.08 researchgate.net
~7Variable, dependent on monomer concentrationVariable, dependent on monomer concentration uwaterloo.ca

Role of Charge Interactions in Polymerization Kinetics

The polymerization kinetics of acrylamide and acrylic acid are significantly governed by electrostatic interactions, particularly due to the ionizable nature of acrylic acid. polimi.it The repulsion between similarly charged species—the ionized acrylic acid monomer and the growing polymer chain with an ionized terminal unit—can hinder the propagation rate. polimi.it This electrostatic repulsion can reduce the rate of monomer diffusion to the radical chain end. polimi.it

The extent of these charge interactions is influenced by factors such as pH, ionic strength, and monomer concentration. polimi.ituwaterloo.ca At low pH, acrylic acid is predominantly in its non-ionized form, minimizing electrostatic repulsion. As the pH increases, acrylic acid becomes ionized, leading to increased repulsion between the negatively charged carboxylate groups on the monomer and the growing polymer chain. uwaterloo.ca This can lead to a decrease in the polymerization rate. uwaterloo.ca

However, at very high pH or high ionic strength, a "charge screening" effect can occur. uwaterloo.ca The presence of counter-ions (from added salts or the monomers themselves at high concentrations) can shield the electrostatic repulsion between the charged species. polimi.ituwaterloo.ca This screening effect facilitates the approach of the ionized monomer to the growing chain, leading to an increased rate of polymerization. polimi.it This phenomenon has been observed where increasing the monomer concentration or adding a salt like NaCl leads to a larger reactivity of the ionized monomer. polimi.itresearchgate.net

Impact of Reaction Conditions (Temperature, pH, Monomer Concentration) on Polymerization Outcome

The outcome of the copolymerization of acrylamide and acrylic acid is highly sensitive to various reaction conditions, including temperature, pH, and monomer concentration. These parameters can significantly influence the polymerization rate, copolymer composition, molecular weight, and even the thermal stability of the resulting resin.

Temperature:

The polymerization of acrylamide is an exothermic process, releasing a significant amount of heat (82.8 kJ·mol−1). nih.gov This requires careful temperature control to prevent runaway reactions, especially at high monomer concentrations. nih.govsciepub.com An increase in reaction temperature generally leads to an increased rate of polymerization. However, the effect on the final product can be complex. For instance, in the synthesis of poly(acrylamide-co-acrylic acid) grafted poly(styrene-co-methyl methacrylate) microgels, different reaction temperatures (60, 70, and 80 °C) were utilized, indicating the importance of temperature in controlling the polymerization process. utm.my In some cases, higher temperatures can lead to lower limiting conversions, suggesting a depropagation effect. The thermal stability of the final copolymer can also be influenced by the synthesis conditions. For example, the incorporation of acrylamide into a poly(methyl methacrylate) matrix has been shown to shift the decomposition temperature to higher values. nih.gov

pH:

The pH of the reaction medium is a critical factor, primarily due to the ionization of acrylic acid. uwaterloo.caresearchgate.net The reactivity of acrylic acid is at its maximum at a low pH (around 2) and decreases as the pH increases to around 6, after which it may increase again. researchgate.net Conversely, the reactivity of acrylamide can be low at acidic pH due to protonation and increases with increasing pH. researchgate.net This pH-dependent reactivity allows for the control of the copolymer composition. researchgate.net For example, at low pH values, acrylic acid is the more reactive monomer, while at a pH above 4, acrylamide becomes more reactive. researchgate.net There exists a "crossover point" in pH (around 3.6 in one study) where the reactivities are similar, which can lead to a reaction with no compositional drift. researchgate.net The rate of polymerization of acrylic acid is significantly affected by pH; as the pH increases towards 7, repulsion between the ionized monomers and the propagating chain can reduce the rate. uwaterloo.ca

Monomer Concentration:

The total monomer concentration influences both the reaction kinetics and the properties of the resulting polymer. An increase in monomer concentration generally leads to a higher rate of polymerization and an increase in the viscosity of the reaction medium. sciepub.com This can lead to an auto-acceleration phenomenon, also known as the gel effect, where the termination rate decreases due to increased viscosity, leading to a rapid increase in the polymerization rate and molecular weight. sciepub.com Studies have shown that increasing the monomer concentration can enhance the incorporation of the charged acrylic acid monomer into the polymer chain, likely due to increased ionic strength and charge screening effects. polimi.itresearchgate.net The concentration of monomers can also affect the reactivity ratios. researchgate.net Typically, industrial polymerizations are carried out at monomer concentrations of 30% or less to manage the exothermic nature of the reaction. nih.gov

Table 2: Influence of Reaction Conditions on Polymerization Outcome
ParameterEffect on PolymerizationObserved PhenomenaReferences
Temperature Increases polymerization rate. Can affect thermal stability and final conversion.Exothermic reaction requiring heat management. Potential for depropagation at higher temperatures. nih.govsciepub.comutm.mynih.gov
pH Strongly influences monomer reactivity ratios and polymerization rate.Controls the degree of ionization of acrylic acid, affecting electrostatic interactions and copolymer composition. A crossover pH can minimize compositional drift. uwaterloo.caresearchgate.netuwaterloo.caresearchgate.netresearchgate.netresearchgate.net
Monomer Concentration Increases polymerization rate and viscosity. Affects reactivity ratios and copolymer composition.Can lead to auto-acceleration (gel effect). Higher concentrations can enhance the incorporation of ionized monomers due to charge screening. polimi.itresearchgate.netnih.govsciepub.comresearchgate.net

Molecular Structure and Architecture Control of Acrylamide Acrylic Acid Resins

Copolymer Composition and Sequence Distribution Analysis

The arrangement of acrylamide (B121943) and acrylic acid monomer units within the polymer chain significantly influences the resin's properties. The copolymerization of acrylamide and acrylic acid can lead to a "compositional drift" due to the differing reactivity ratios of the two monomers. google.com This means the composition of the copolymer being formed changes as the reaction progresses and the relative concentrations of the monomers in the feed change.

The reactivity ratios, which describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer, are influenced by factors such as pH, monomer concentration, and ionic strength. google.compolimi.it For instance, at a low pH, acrylic acid is non-ionized, and its reactivity differs from its ionized state at a higher pH. google.com Research has shown that at a total monomer concentration of 0.4 mol/L in water at 40°C, the reactivity ratios of acrylamide (r1) and acrylic acid (r2) vary significantly with pH. google.com This pH-dependent reactivity allows for the manipulation of the copolymer composition. google.compolimi.it By controlling the pH of the polymerization medium, it is possible to produce copolymers with a more random distribution of carboxylate functionalities. google.com

Techniques like in-situ ¹H NMR have been employed to study the copolymerization kinetics and determine reactivity ratios under various conditions. researchgate.net Studies have investigated the copolymerization of non-ionized acrylic acid with acrylamide in dimethyl sulfoxide (B87167) and compared it to conventional free-radical processes. researchgate.net Such detailed analysis is crucial for designing synthesis strategies that yield copolymers with a desired, well-defined composition and a narrow compositional distribution. researchgate.net For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been shown to produce copolymers with a well-controlled composition. researchgate.net

Molecular Weight and Molecular Weight Distribution Engineering

The molecular weight and its distribution are fundamental characteristics of acrylamide-acrylic acid resins that profoundly impact their performance, particularly their viscosity and flocculation efficiency. tandfonline.com The ability to engineer these parameters is essential for tailoring the resin to specific applications.

The concentration of monomers and the molar ratio of acrylamide to acrylate (B77674) are key factors influencing the molecular weight. tandfonline.com Studies have shown that both the rate of polymerization and the number-average degree of polymerization increase with increasing comonomer concentration. tandfonline.com In one study, the weight-average molecular weight (Mw) was observed to initially increase and then decrease as the acrylate concentration increased, with the highest molecular weight achieved at a 7:3 molar ratio of acrylamide to acrylate. tandfonline.com

Various polymerization techniques offer different levels of control over molecular weight and its distribution. Conventional free-radical polymerization can sometimes result in broad molecular weight distributions. researchgate.net In contrast, controlled radical polymerization (CRP) techniques, such as RAFT polymerization, allow for the synthesis of well-defined polymers with controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). researchgate.net The use of chain transfer agents during polymerization is another strategy to control and, in some cases, reduce the molecular weight of the resulting polymer. nih.gov

The following table presents data on the molecular weight of acrylamide-acrylic acid resins and related copolymers synthesized under different conditions.

Polymerization MethodMonomersInitiator/AgentMolecular Weight (Mn/Mw)PDI (Mw/Mn)Reference
Solution PolymerizationAcrylate monomers, styrene, capsaicin-acrylate-Mn: 27,214~1.7 researchgate.net
Gamma RadiationAcrylamide, Acrylic Acid-Mw increases then decreases with acrylate concentration- tandfonline.com
Free Radical PolymerizationAcrylamide, Acrylic AcidBenzoyl peroxide-- researchgate.net

This table is for illustrative purposes and the values are dependent on specific reaction conditions.

Polymer Microstructure and Conformation in Solution

The microstructure of acrylamide-acrylic acid resins, referring to the local arrangement of monomer units, and their conformation in solution are intimately linked to their macroscopic properties. The presence of both amide and carboxylic acid groups allows for the formation of intramolecular and intermolecular hydrogen bonds. tandfonline.com These interactions, along with electrostatic repulsions between the charged carboxylate groups, dictate the polymer chain's conformation.

In solution, the conformation of these copolymers is highly dependent on the pH and ionic strength of the medium. The high density of hydrophilic carboxyl groups can induce an expansion of the polymer chain. mdpi.com At low pH, the carboxylic acid groups are protonated and less charged, leading to a more coiled conformation. As the pH increases, the carboxylic acid groups deprotonate, increasing the charge density along the polymer backbone. The resulting electrostatic repulsion between the negatively charged carboxylate groups causes the polymer chain to adopt a more extended conformation. google.com This transition from a compact coil to an extended chain significantly affects the viscosity of the solution.

The addition of electrolytes (salts) to the solution can screen the electrostatic repulsions between the charged groups, causing the extended polymer chains to collapse into a more compact conformation. polimi.it The conformation is also influenced by the incorporation of other structural elements. For instance, the introduction of a hyperbranched macromonomer into the polymer chain has been shown to result in a higher hydrodynamic radius and radius of gyration compared to linear copolymers. nih.gov

Advanced Architectural Designs (e.g., Star-shaped, Branched, Pseudo-Interpenetrating Polymer Networks)

Moving beyond linear copolymers, advanced architectural designs offer pathways to novel material properties. These complex structures include star-shaped polymers, branched polymers, and interpenetrating or pseudo-interpenetrating polymer networks (IPNs).

Star-shaped and Branched Polymers: These architectures involve multiple polymer chains radiating from a central core or having branches extending from a main polymer backbone. The synthesis of star-shaped poly(N-isopropylacrylamide) (PNIPAM) has been achieved using a 4-branched initiator, followed by click chemistry to introduce functional end groups. nih.gov A similar approach can be envisioned for acrylamide-acrylic acid copolymers. Grafting hyperbranched polyester (B1180765) monomers, such as Boltorn H30, onto a poly(acrylamide-co-acrylic acid) backbone is another method to create branched structures. researchgate.net These branched architectures can lead to lower solution viscosity at equivalent molecular weights compared to their linear counterparts, a desirable trait in some applications. nih.gov

Interpenetrating and Pseudo-Interpenetrating Polymer Networks (IPNs): IPNs are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. mdpi.com Pseudo-IPNs involve the formation of a linear or branched polymer within a crosslinked network. Microgels with an IPN structure composed of poly(acrylic acid) (PAA) and poly(acrylamide) (PAAm) have been synthesized. mdpi.com These materials can exhibit dual responsiveness to stimuli like pH and temperature. mdpi.comacs.org For example, a superabsorbent hydrogel with temperature and pH sensitivity was created using a copolymer of acrylic acid, acrylamide, and maleic acid with a cross-linker. acs.org The development of IPNs allows for the combination of properties from different polymers into a single material.

Polyelectrolyte Behavior and Charge Density Control

Acrylamide-acrylic acid resins are classified as anionic polyelectrolytes due to the presence of ionizable carboxylic acid groups. atamanchemicals.com Their behavior in aqueous solutions is dominated by electrostatic interactions. The charge density, which is the number of charged groups per unit length of the polymer chain, is a critical parameter that can be precisely controlled during synthesis. polimi.itresearchgate.net

The charge density has a profound impact on the polymer's conformation in solution, its interaction with other molecules and surfaces, and its rheological properties. researchgate.netacs.org Higher charge densities lead to stronger electrostatic repulsions along the polymer chain, resulting in a more expanded conformation and increased viscosity. acs.org Conversely, decreasing the charge density or increasing the ionic strength of the solution leads to a more compact polymer coil. acs.org This ability to control charge density is fundamental to the use of these resins in applications such as flocculation, where charge neutralization is a key mechanism, and as rheology modifiers. polimi.itatamanchemicals.com

Advanced Spectroscopic and Morphological Characterization of Acrylamide Acrylic Acid Resins

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the structural elucidation of acrylamide-acrylic acid resins. These techniques probe the vibrational modes of molecules, offering a fingerprint of the functional groups present and confirming the successful copolymerization of acrylamide (B121943) and acrylic acid monomers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Copolymer Confirmation

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the poly(acrylamide-co-acrylic acid) structure, thereby confirming the incorporation of both monomer units into the polymer chain. The FTIR spectrum of the copolymer exhibits distinct absorption bands corresponding to the vibrational modes of the amide and carboxylic acid groups.

A broad absorption band is typically observed in the region of 3000-3600 cm⁻¹, which is attributed to the symmetric and asymmetric N-H stretching vibrations of the amide group from the acrylamide units and the O-H stretching of the carboxylic acid group from the acrylic acid units. nih.govakademiabaru.com The C-H stretching vibrations of the CH and CH₂ groups in the polymer backbone are evident as signals between 2900 and 3000 cm⁻¹. nih.govmdpi.com

The carbonyl (C=O) stretching vibrations are particularly informative. They appear as strong absorption bands between 1620 and 1720 cm⁻¹. nih.gov Specifically, the peak around 1670 cm⁻¹ is assigned to the C=O stretching of the primary amide (Amide I band) from the acrylamide monomer, which may shift to a slightly lower wavenumber upon polymerization. akademiabaru.com The C=O stretching of the carboxylate group from acrylic acid is also observed in this region. akademiabaru.com Furthermore, the bending vibration of the NH₂ group of the amide is typically seen near 1610 cm⁻¹. nih.gov The presence of these characteristic peaks for both acrylamide and acrylic acid in the copolymer's spectrum confirms the successful synthesis of the acrylamide-acrylic acid resin. researchgate.netresearchgate.net

Vibrational Mode Typical Wavenumber (cm⁻¹) Functional Group Monomer Unit
N-H and O-H stretching3000-3600Amine (N-H) and Carboxylic Acid (O-H)Acrylamide & Acrylic Acid
C-H stretching2900-3000Alkane (CH, CH₂)Polymer Backbone
C=O stretching (Amide I)~1670Carbonyl (Amide)Acrylamide
C=O stretching (Carboxylic Acid)1620-1720Carbonyl (Carboxylic Acid)Acrylic Acid
N-H bending~1610Amine (N-H)Acrylamide

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, offering insights into the molecular vibrations of the copolymer. This technique is particularly sensitive to non-polar bonds and can be used to study the polymer backbone and the effects of hydration and neutralization on the local conformation of the polymer. icm.edu.pl

In the Raman spectrum of poly(acrylic acid), a characteristic band for the carbonyl group is observed. icm.edu.pl For acrylamide-acrylic acid copolymers, the Raman spectra can confirm the molecular structure and indicate crosslinking. pnnl.gov For instance, changes in the C=C vibrational modes from the monomers and the increase in C-C modes suggest the lengthening of the polymer backbone during polymerization. pnnl.gov The neutralization of the carboxylic acid groups can lead to shifts in the Raman bands, reflecting changes in the local polymer conformation. icm.edu.pl Studies on related copolymers have shown that Raman spectroscopy can elucidate the vibrational structure of hydrogels, indicating a molecular structure distinct from the individual monomers and confirming crosslinking at the side chains. pnnl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Composition and Sequence Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure, composition, and monomer sequence distribution in acrylamide-acrylic acid resins. Both proton (¹H) and carbon-13 (¹³C) NMR are employed for a comprehensive analysis.

¹H NMR for Monomer Ratio and Polymer Backbone

¹H NMR spectroscopy is widely used to determine the monomer ratio in the copolymer and to characterize the polymer backbone. The ¹H NMR spectrum of poly(acrylamide-co-acrylic acid) displays broad signals corresponding to the protons in the polymer backbone. The signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone typically appear in the regions of 1.2-2.3 ppm. whiterose.ac.uk

By comparing the integrated intensities of specific proton signals from the acrylamide and acrylic acid units, the copolymer composition can be calculated. For instance, the vinyl protons of the acrylic acid monomer appear at specific chemical shifts (around 6.0-6.5 ppm), and their disappearance after polymerization, coupled with the appearance of the backbone signals, confirms the formation of the copolymer. researchgate.net The ratio of the integrated signals of the polymer backbone can be used to determine the relative amounts of each monomer incorporated into the polymer chain. researchgate.net

¹³C NMR for Copolymer Composition

¹³C NMR spectroscopy provides more detailed information about the copolymer's microstructure, including the monomer sequence distribution (e.g., random, alternating, or blocky). The chemical shifts of the carbon atoms in the polymer backbone and the carbonyl carbons are sensitive to their local chemical environment.

The carbonyl carbons of the acrylamide and acrylic acid units resonate at distinct chemical shifts, allowing for the quantification of the copolymer composition. Two-dimensional NMR techniques can further help in assigning complex and overlapping signals in both ¹H and ¹³C NMR spectra, providing a more in-depth understanding of the copolymer's microstructure. iupac.org

Chromatographic Techniques for Molecular Weight and Hydrodynamic Volume

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution and hydrodynamic volume of acrylamide-acrylic acid resins. aimplas.net This method separates polymer molecules based on their size in solution. aimplas.net

In a GPC/SEC analysis, a solution of the polymer is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer retention time. aimplas.net By using a series of detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering detector, it is possible to obtain a comprehensive profile of the polymer's molecular weight characteristics. researchgate.netpharmaceutical-business-review.com

The data obtained from GPC/SEC allows for the calculation of several important parameters, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. pharmaceutical-business-review.com This information is critical as the molecular weight and its distribution significantly influence the physical and rheological properties of the resin.

Technique Information Obtained
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI), Hydrodynamic volume

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymers, including acrylamide-acrylic acid resins. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting points (Tm), and other thermal events.

The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For acrylamide-acrylic acid resins, the Tg is significantly influenced by the copolymer composition. An increase in the acrylic acid content tends to alter the Tg due to changes in intermolecular hydrogen bonding between the amide groups of acrylamide and the carboxyl groups of acrylic acid. mdpi.comresearchgate.net

In one study, the glass transition temperatures of poly(N-isopropylacrylamide-co-acrylic acid) copolymers were observed to increase with a higher incorporation of acrylic acid units. mdpi.com This effect is attributed to the strong intermolecular hydrogen bonding between the different monomer units. mdpi.com Conversely, in a different system where acrylic acid was grafted onto hydroxypropyl methyl cellulose (B213188), the increasing incorporation of acrylic acid acted as a plasticizer, leading to a reduction in the Tg. nih.gov The presence of a single glass transition temperature in DSC thermograms of poly(acrylamide-co-acrylic acid) hydrogels suggests good miscibility between the polymer constituents. arabjchem.org

DSC analysis of these resins typically involves heating the sample at a controlled rate, for example, 10°C/min, over a temperature range such as 40°C to 200°C, to observe these transitions. mdpi.comijprs.com The specific Tg values are dependent on the monomer ratio and the pH at which the polymer was synthesized. mdpi.comresearchgate.net

Table 1: Glass Transition Temperatures (Tg) of Acrylamide-Acrylic Acid Based Copolymers Under Different Conditions This table is interactive and allows for sorting and filtering of data.

Copolymer SystemComposition/ConditionGlass Transition Temperature (Tg)Reference
HPMC-AAc Networks1:3 (HPMC:AAc)13.6°C nih.gov
HPMC-AAc Networks1:17 (HPMC:AAc)-14.2°C nih.gov
PNIPAAm-co-PAACast from aqueous solution at pH > 3Lower Tg mdpi.com
PNIPAAm-co-PAACast from aqueous solution at pH < 3Higher Tg mdpi.com
Poly(AAm-co-AAc)Single Tg observedIndicates good miscibility arabjchem.org

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition characteristics of acrylamide-acrylic acid resins. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides a degradation profile, indicating the temperatures at which significant weight loss occurs.

For poly(acrylamide-co-acrylic acid) resins, thermal degradation is typically a multi-stage process. researchgate.net The initial weight loss, often observed at temperatures below 250°C, is generally attributed to the loss of absorbed water. researchgate.net Subsequent, more significant weight loss stages at higher temperatures correspond to the decomposition of the polymer backbone and side groups.

Research has shown that the degradation process for an acrylamide-acrylic acid potassium salt copolymer involves three main stages of thermal decomposition. researchgate.net The primary decomposition phase for many acrylamide-based polymers occurs in the temperature range of 395–425°C. mdpi.com Studies on related copolymers have identified the release of small molecules like carbon dioxide during thermal degradation. nih.govnih.gov The thermal stability of these resins is an important consideration for their application, with some compositions remaining stable up to 200°C. nih.gov

The TGA thermogram of pure acrylamide shows a major weight loss of approximately 58.82% commencing at around 148°C and ending near 195°C. researchgate.net In copolymers, the degradation profile is influenced by the interaction between the acrylamide and acrylic acid components.

Table 2: Thermal Degradation Stages of Acrylamide-Acrylic Acid Copolymers from TGA This table is interactive and allows for sorting and filtering of data.

PolymerTemperature Range (°C)Weight Loss (%)DescriptionReference
Poly(acrylamide-co-acrylic acid) potassium salt25-281MinorInitial weight loss researchgate.net
Poly(acrylamide-co-acrylic acid) potassium salt281-430SignificantFirst major decomposition stage researchgate.net
Poly(acrylamide-co-acrylic acid) potassium salt>430SignificantSecond major decomposition stage researchgate.net
Acrylamide (AM) control148-19558.82Single-step major degradation researchgate.net
HPMC-AAc NetworksUp to 200Not specifiedThermally stable nih.gov

X-ray Scattering for Crystalline and Amorphous Structures

X-ray scattering techniques are powerful tools for probing the atomic and molecular structure of materials. By analyzing the angles and intensities of scattered X-rays, it is possible to distinguish between ordered crystalline structures and disordered amorphous arrangements within a polymer sample.

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structures

Small-Angle X-ray Scattering (SAXS) is a technique used to investigate structural features on the nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.orgmalvernpanalytical.com It provides information about the size, shape, and distribution of nanoparticles, pores, or other density fluctuations within a material. wikipedia.org For acrylamide-acrylic acid resins, which are often used as hydrogels, SAXS can be employed to characterize the nanoscale polymer network structure, including mesh size and the presence of any ordered domains or aggregates.

The technique works by measuring the elastic scattering of X-rays at very small angles (typically 0.1–10°). wikipedia.org In a hydrogel system, the scattering contrast arises from the difference in electron density between the polymer network and the surrounding solvent. Analysis of the SAXS profile can thus yield insights into the homogeneity of the gel and the characteristic distances between polymer chains. While specific SAXS studies detailing the nanoscale structure of acrylamide-acrylic acid resins are not extensively reported in the provided context, the technique is broadly applicable to such amorphous, solution-based polymer systems to understand their low-resolution structure. nih.govstanford.edu

Wide-Angle X-ray Scattering (WAXS) for Polymer Crystallinity

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), probes the structure of materials at the atomic level, corresponding to interatomic distances. rigaku.comndhu.edu.tw It is the primary method for determining the degree of crystallinity in polymers. wikipedia.org Crystalline materials produce sharp Bragg diffraction peaks at specific angles, while amorphous materials generate broad, diffuse halos. researchgate.netdiva-portal.org

Acrylamide-acrylic acid resins are generally amorphous in nature. nih.gov WAXS analysis of these copolymers typically results in a diffractogram characterized by a broad halo, confirming the absence of long-range crystalline order. nih.govresearchgate.net This amorphous structure is a key characteristic of many hydrogels, allowing for high water absorption and flexibility. The WAXS pattern provides definitive evidence of the non-crystalline state of the polymer network. ndhu.edu.tw The technique is essential for confirming that synthesis conditions have resulted in a polymer with the desired amorphous morphology for applications like superabsorbent hydrogels.

Rheological Characterization of this compound Solutions and Gels

Rheology is the study of the flow and deformation of matter. For acrylamide-acrylic acid resins, particularly in their hydrogel form, rheological characterization provides crucial information about their mechanical properties, such as stiffness, elasticity, and viscosity.

Viscoelastic Properties and Gel Strength

Acrylamide-acrylic acid hydrogels exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. These properties are typically measured using dynamic oscillatory rheology. In these tests, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component and is a measure of the energy stored in the material during deformation. researchgate.net The loss modulus (G'') represents the viscous component and is a measure of the energy dissipated as heat. researchgate.net For a stable hydrogel network, G' is typically significantly higher than G'', indicating a more solid-like or gel-like behavior. researchgate.netresearchgate.net

The gel strength and viscoelastic properties of acrylamide-acrylic acid resins are highly dependent on the copolymer composition and crosslinking density. researchgate.netmdpi.com An increase in the concentration of acrylic acid can lead to an increase in the elastic modulus (G'), resulting in a stronger, more stable gel structure. arabjchem.orgresearchgate.net This is due to increased electrostatic interactions and hydrogen bonding within the polymer network. arabjchem.org Conversely, superabsorbent polymers with very high water absorbency often exhibit lower gel strength. researchgate.net The stability of the gel structure can be confirmed by an oscillation time sweep, where a flat G' indicates good mechanical strength. arabjchem.orgresearchgate.net

Table 3: Viscoelastic Properties of Poly(AAm-co-AAc) Hydrogels This table is interactive and allows for sorting and filtering of data.

PropertyObservationImplicationReference
Storage Modulus (G')Increases with increasing PAAc concentrationIncreased gel strength and stability arabjchem.orgresearchgate.net
G' vs. G''G' > G'' across a range of frequenciesPredominantly elastic, solid-like behavior researchgate.net
Oscillation Time SweepFlat G' over timeStable network structure, good mechanical strength arabjchem.orgresearchgate.net
Gel Strength vs. Water AbsorbencyInversely relatedHigh water uptake often corresponds to lower gel strength researchgate.net

Flow Behavior and Shear Stability

Influence of Polymer Concentration

The concentration of the this compound in an aqueous solution has a significant impact on its flow behavior. At higher polymer concentrations, the viscosity of the solution is substantially higher. scispace.comscialert.net This is due to increased intermolecular entanglements and interactions between the polymer chains. The shear thinning behavior is also more pronounced at higher concentrations. As the shear rate increases, the disentanglement and alignment of the more numerous polymer chains lead to a more dramatic reduction in viscosity. scispace.com

Illustrative Effect of Polymer Concentration on Apparent Viscosity at Various Shear Rates
Shear Rate (s⁻¹)Apparent Viscosity at 0.005 g/mL (mPa·s)Apparent Viscosity at 0.01 g/mL (mPa·s)
1150400
1080250
10040120
5002060

Influence of Copolymer Composition

The ratio of acrylamide to acrylic acid monomers in the copolymer chain is another crucial factor determining the resin's rheological properties. The viscosity of the copolymer solution reaches a maximum at a specific acrylic acid content. Research has shown that the highest shear viscosity is often observed in copolymers containing around 30% acrylic acid. scispace.com The presence of the anionic carboxylate groups from the acrylic acid leads to electrostatic repulsion between segments of the polymer chain, causing the chain to expand and resulting in a higher viscosity. scispace.com

Illustrative Effect of Copolymer Composition on Shear Viscosity at a Fixed Shear Rate (5 s⁻¹)
Acrylamide Content in Copolymer (%)Acrylic Acid Content in Copolymer (%)Relative Shear Viscosity (Arbitrary Units)
802085
7030100
604090
505075

Shear Stability

The shear stability of acrylamide-acrylic acid resins is a measure of their ability to withstand mechanical degradation under high shear conditions. When subjected to high shear stresses, the long polymer chains can be broken, leading to a permanent reduction in molecular weight and, consequently, a loss of viscosity. researchgate.net This mechanical degradation is irreversible and can negatively impact the performance of the resin in applications where it is exposed to turbulent flow or high shear processing. researchgate.netrsc.org

Studies have indicated that shear stress and the initial viscosity of the polymer solution are more critical factors in shear degradation than the shear rate alone. scispace.com At a constant shear rate, conditions that increase the shear stress, such as lower temperatures and higher polymer concentrations, can lead to more significant degradation. scispace.com The molecular weight of the polymer also plays a role, with higher molecular weight polymers being more susceptible to mechanical degradation. researchgate.net However, these high molecular weight polymers also tend to exhibit more persistent drag reduction activity in turbulent flows. researchgate.net

Theoretical and Computational Investigations of Acrylamide Acrylic Acid Resins

Molecular Simulation and Modeling Approaches

Molecular simulation encompasses a range of computational techniques used to model the behavior of molecules and materials. For acrylamide-acrylic acid resins, these simulations are crucial for understanding the relationship between the polymer's chemical structure and its macroscopic properties.

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of acrylamide-acrylic acid resins, MD simulations provide detailed insights into the polymer's microstructure and the non-covalent interactions that govern its behavior in solution.

Hydrogen bonding plays a critical role in the behavior of these water-soluble polymers. MD simulations can quantify the number and lifetime of hydrogen bonds between the polymer's amide and carboxylic acid groups and the surrounding water molecules, or between different polymer chains. mdpi.comrsc.org These interactions are fundamental to the resin's solubility, viscosity, and self-assembly characteristics. Studies on related systems, like poly(acrylic acid), have shown that adsorption onto surfactant aggregates is driven by hydrogen bonds between the polymer's carboxylic acid groups and the surfactant's polar groups. rsc.org

Table 1: Parameters Obtainable from MD Simulations of Acrylamide-Acrylic Acid Systems
ParameterInformation ProvidedSignificance
Radius of Gyration (Rg)Measures the overall dimensions and compactness of the polymer coil.Indicates polymer conformation (e.g., coiled vs. extended) in different solvent conditions or upon interaction with surfaces. mdpi.comnih.gov
Radial Distribution Functions (RDFs)Describes the probability of finding an atom at a certain distance from another atom.Reveals the local solvation structure and specific interactions between polymer functional groups and solvent molecules. mdpi.com
Hydrogen Bond AnalysisQuantifies the number, lifetime, and geometry of hydrogen bonds.Elucidates the key interactions responsible for solubility, swelling, and complex formation. mdpi.comrsc.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and molecular-level interactions with high accuracy.

In the study of acrylic resins, DFT calculations can be used to determine various quantum molecular descriptors that explain the interplay between polymer chains and other molecules. researchgate.net These descriptors include chemical potential, global hardness, softness, and electrophilicity index. researchgate.net For the synthesis of related acrylic resins, DFT has been employed to calculate the radical reaction index of reacting monomers. This information helps in guiding the optimization of synthesis conditions by identifying the most reactive sites on the molecules.

DFT is also applied to study the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial in polymer systems. researchgate.net By analyzing the electron density, DFT can distinguish between different types of interactions and provide insights into their strength and geometry. This level of detail is essential for understanding the specific binding mechanisms between the polymer and other substances.

While all-atom MD simulations provide high-resolution details, they are computationally expensive and limited to relatively small system sizes and short timescales. Coarse-grained (CG) simulations address this limitation by grouping atoms into "beads," which represent a larger portion of the molecule. rsc.org This simplification allows for the simulation of much larger systems and longer time scales, making it suitable for studying large-scale polymer behaviors like self-assembly, phase separation, and the formation of complex structures. nih.govrsc.org

For polyacrylamide and related copolymers, CG simulations have been used to investigate their self-assembly in the presence of surfactants like sodium dodecylsulfate (SDS). nih.gov These simulations can capture the formation of "necklace" structures, where the polymer chain wraps around surfactant micelles. nih.gov The driving forces for such associations, primarily hydrophobic interactions between the polymer backbone and surfactant tails, can be elucidated. nih.gov By varying parameters such as surfactant concentration, CG simulations can predict how the polymer conformation changes, for example, from a curled cluster to a stretched chain. nih.gov The development of accurate CG force fields, sometimes parameterized using quantum mechanics, is crucial for ensuring that these simulations realistically represent the underlying polymer physics. rsc.org

Reaction Mechanism Modeling and Kinetic Simulations

Modeling the polymerization process itself is vital for controlling the final properties of the acrylamide-acrylic acid resin. Kinetic simulations can predict how different reaction conditions will affect the polymer's microstructure, composition, and molecular weight distribution.

The properties of an acrylamide-acrylic acid copolymer are dictated by its microstructure, which includes the average composition, the distribution of monomer units along the chain (sequence distribution), and the molecular weight distribution. uwaterloo.ca Mathematical modeling is a key tool for predicting and controlling these features.

Comprehensive models have been developed to predict the copolymer composition as a function of variables like monomer concentration and the ionic strength of the solution. polimi.it Since acrylic acid is an ionizable monomer, electrostatic interactions play a significant role in its reactivity. polimi.it Advanced models, therefore, treat the system as a ternary polymerization (acrylamide, ionized acrylic acid, and non-ionized acrylic acid) and may incorporate penultimate unit effects to account for the influence of the second-to-last monomer unit on the propagating radical chain. polimi.it

A crucial component of these models is the determination of monomer reactivity ratios (r1 and r2). These ratios quantify the relative tendency of a growing polymer chain ending in one type of monomer to add the same type of monomer versus the other type. uobaghdad.edu.iq The reactivity ratios for acrylamide (B121943) and acrylic acid are known to be sensitive to pH, ionic strength, and solvent type. uwaterloo.ca By calculating these ratios under various conditions, models can predict the instantaneous and cumulative composition of the copolymer. uobaghdad.edu.iq Methods such as the pseudo-kinetic rate constant method (PKRCM) can then be used to estimate the final microstructural properties, including the chemical composition and molecular weight distribution. anii.org.uy

Table 2: Factors Influencing Acrylamide-Acrylic Acid Copolymer Microstructure
FactorEffect on PolymerizationImpact on Microstructure
pH / Ionic StrengthAlters the ionization of acrylic acid, affecting electrostatic interactions and monomer reactivity. uwaterloo.capolimi.itChanges monomer reactivity ratios, leading to variations in copolymer composition and sequence distribution. polimi.it
Monomer Feed RatioDetermines the relative availability of acrylamide and acrylic acid monomers.Directly controls the average copolymer composition. Composition drift can occur if reactivity ratios are not equal to one. uwaterloo.ca
Total Monomer ConcentrationInfluences reaction kinetics and can affect the local environment of the reacting species. polimi.itCan alter the reactivity of the ionized monomer, impacting the final polymer composition. polimi.it

The choice of reactor configuration and thermal conditions has a profound impact on the final properties of the copolymer. Simulations are used to model different reactor types (e.g., batch, semi-batch) and thermal profiles (isothermal, adiabatic) to optimize the production process. anii.org.uy

Studies have simulated the free-radical copolymerization of acrylamide and acrylic acid under various scenarios. anii.org.uy For example, simulations comparing isothermal (constant temperature) and adiabatic (no heat exchange) conditions in both batch and semi-batch reactors have been performed. anii.org.uy The results indicate that when the temperature is allowed to vary over time (non-isothermal/adiabatic conditions), the average chain length of the polymer decreases. anii.org.uy This is because higher temperatures generally lead to higher kinetic rate constants, including for termination and chain transfer reactions.

Simulations have shown that a semi-batch reactor configuration generally produces a copolymer with a broader composition distribution compared to a batch reactor. anii.org.uy However, for achieving a narrow distribution in both copolymer composition and molecular weight, the isothermal semi-batch reactor is considered the optimal configuration. anii.org.uy This type of reactor allows for better control over the reaction, minimizing composition drift and ensuring a more uniform product. anii.org.uy These models can also incorporate and analyze the effect of disturbances, such as fluctuations in the monomer inflow, on the final copolymer microstructure. anii.org.uy

Prediction of Structure-Property Relationships through Computational Methods

Computational modeling has emerged as a powerful tool for predicting the macroscopic properties of acrylamide-acrylic acid resins based on their molecular structure. These methods provide insights into how variations in copolymer composition, microstructure, and cross-linking density influence the material's ultimate performance, guiding the rational design of resins for specific applications. uq.edu.aumdpi.com

Molecular simulations, for instance, are employed to elucidate the molecular-level phenomena that control the thermo-mechanical properties of these hydrogels. uq.edu.auresearchgate.net By modeling the polymer chains and their interactions with solvent molecules, researchers can predict how structural attributes like water content and cross-linker concentration affect the resin's elastic response and thermal conductivity. uq.edu.auresearchgate.net Simulations have shown that both tensile and shear properties can be enhanced at lower water content. uq.edu.auresearchgate.net Conversely, increasing the water content can improve the hydrogel's thermal conductivity. uq.edu.au

First-principles modeling and mathematical simulations are used to forecast the final copolymer microstructure resulting from specific reaction conditions. anii.org.uy These models can predict key properties such as the average molecular weight and the distribution of monomer units along the polymer chain based on variables like reactor type (e.g., batch vs. semi-batch) and thermal conditions (e.g., isothermal vs. adiabatic). anii.org.uy For example, simulations have concluded that an isothermal semi-batch reactor is the optimal configuration for producing a narrow distribution in both copolymer composition and molecular weight. anii.org.uy Such predictive capabilities are invaluable for process optimization and control, allowing for the tailoring of polymer microstructure to achieve desired physical and chemical behaviors in the final product. anii.org.uy

The relationship between the structural characteristics of the resin and its functional properties can be systematically investigated through these computational approaches. By altering parameters such as the ratio of acrylamide to acrylic acid or the degree of cross-linking in the model, scientists can predict the resulting changes in mechanical strength, swelling behavior, and thermal stability. arabjchem.org

Computational MethodPredicted PropertyKey Structural DeterminantFinding
Molecular SimulationsMechanical Properties (Tensile and Shear)Water ContentEnhanced tensile and shear properties are predicted at lower water content. uq.edu.auresearchgate.net
Molecular SimulationsThermal ConductivityWater Content & Cross-linkingIncreased water content enhances thermal conductivity. Chemical cross-linking also improves heat transfer properties. uq.edu.auresearchgate.net
Mathematical Simulation (First Principles)Copolymer Composition DistributionReactor ConfigurationCopolymer composition distribution is broader for batch reactor configurations compared to semi-batch configurations. anii.org.uy
Mathematical Simulation (First Principles)Average Chain LengthTemperature VariationWhen temperature varies as a function of time, the average chain length of the polymer decreases. anii.org.uy
Differential Scanning Calorimetry (DSC) Analysis (Experimental but informs models)Glass Transition Temperature (Tg)Copolymer Composition (PAAc concentration)A single Tg value suggests good miscibility between the polymer constituents in the hydrogel. arabjchem.org

Adsorption Isotherm Models and Interaction Site Analysis

Understanding the adsorption behavior of acrylamide-acrylic acid resins is crucial for their application in areas such as water treatment and purification. Adsorption isotherm models are mathematical frameworks that describe the equilibrium relationship between the concentration of an adsorbate in solution and the amount of adsorbate adsorbed onto the resin surface at a constant temperature.

The two most commonly employed models for these resins are the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ajgreenchem.com In contrast, the Freundlich model is an empirical equation used to describe multilayer adsorption on a heterogeneous surface, where the adsorption energy is not uniform across the sites. ajgreenchem.com Studies on the removal of heavy metals like Nickel (Ni(II)) and Chromium (Cr(III)) and various dyes have shown that the adsorption process can often be well-described by one of these models. For instance, the adsorption of Ni(II) and Cr(III) onto a poly(acrylic acid-acrylamide) hydrogel was found to be a better fit for the Freundlich isotherm model, suggesting a heterogeneous surface and both physical and chemical adsorption processes. researchgate.net

Computational methods are increasingly used to analyze the specific interaction sites on the resin that are responsible for adsorption. The functional groups of the monomers, namely the amide group (-CONH₂) from acrylamide and the carboxyl group (-COOH) from acrylic acid, are the primary sites for interaction. researchgate.net These groups can engage in electrostatic interactions and form hydrogen bonds with adsorbate molecules. researchgate.netmdpi.com

Molecular docking simulations can be used to model the interaction between the polymer and the adsorbate at an atomic level. mdpi.com For example, a docking approach was used to analyze the removal of Malachite Green dye by a poly(acrylamide-co-acrylic acid) hydrogel. The simulation revealed strong hydrogen bonding interactions between the dye and the copolymer. mdpi.com Such analyses help to confirm that adsorption is driven by mechanisms like electrostatic attraction between the negatively charged carboxyl groups of the resin and cationic dyes, as well as hydrogen bond formation involving both amide and carboxyl groups. mdpi.comacs.org This detailed understanding of interaction sites allows for the targeted modification of the resin's chemical structure to enhance its adsorption capacity for specific pollutants.

AdsorbateResin TypeBest Fit Isotherm ModelMaximum Adsorption Capacity (q_max)Key Interaction Sites/Mechanisms
Nickel (Ni(II)) & Chromium (Cr(III))Poly(acrylic acid-acrylamide) hydrogelFreundlichNot SpecifiedPhysical and chemical adsorption on a heterogeneous surface. researchgate.net
Methylene (B1212753) BlueAcrylamide-grafted-Poly(acrylic acid) nanocompositeFreundlich467.67 mg/gMultilayer adsorption; electrostatic attraction. ajgreenchem.com
Methylene BluePoly(N-isopropylacrylamide-co-acrylic acid)/MoS₂ hydrogelLangmuir1258 mg/gElectrostatic interaction between negatively charged -COO⁻ groups and the cationic dye. acs.org
Fuchsin Basic DyeAcrylamide-co-sodium methacrylate (B99206) grafted onto chitosanFreundlichNot Specified (97.2% removal)Spontaneous and exothermic adsorption process. nih.gov
Malachite GreenPoly(acrylamide-co-acrylic acid) hydrogelNot SpecifiedNot Specified (96.4% removal)Coulombic interactions and strong hydrogen bonding (analyzed via docking). mdpi.com

Mechanistic Studies of Performance and Responsiveness in Acrylamide Acrylic Acid Resins

Swelling Behavior and Network Dynamics of Acrylamide-Acrylic Acid Hydrogels

The most prominent feature of acrylamide-acrylic acid hydrogels is their ability to swell in aqueous solutions. This behavior is not static; it is dynamically influenced by the internal structure of the polymer network and the external chemical environment.

The swelling capacity of a hydrogel is intrinsically linked to its structural parameters, namely the density of crosslinks and the ratio of its constituent monomers.

Crosslinking Density: The crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), creates covalent bonds between polymer chains, forming a robust three-dimensional network. The density of these crosslinks is inversely proportional to the swelling capacity. A higher concentration of the crosslinking agent results in a more rigid and tighter network structure, which physically restricts the expansion of the polymer chains and thus limits the amount of water the hydrogel can absorb tandfonline.com. Conversely, a lower crosslinking density allows for greater chain relaxation and mobility, leading to a higher equilibrium swelling ratio.

Monomer Composition: The ratio of acrylamide (B121943) (AAm) to acrylic acid (AAc) is a critical determinant of the hydrogel's swelling behavior. The acrylic acid component contains carboxylic acid (-COOH) groups, which are hydrophilic and can ionize. Increasing the proportion of acrylic acid in the copolymer structure generally leads to enhanced swelling capacity, particularly in neutral or alkaline conditions researchgate.net. This is because a greater number of carboxyl groups are available for ionization, which increases the electrostatic repulsion within the network, as discussed in the following section. Studies have shown that varying the AAm/AAc mass ratio directly impacts water uptake, with higher AAc content leading to significantly greater swelling researchgate.net. However, some research indicates that after an initial increase, a very high acrylamide content might lead to a gradual decrease in swelling tandfonline.com.

Effect of Monomer Composition on Equilibrium Swelling Ratio of Poly(AAm-co-AAc) Hydrogels
Acrylamide (AAm) Content (% of total monomer)Acrylic Acid (AAc) Content (% of total monomer)Swelling Behavior TrendReference
VaryingIncreasingSwelling increases with higher AAc content, especially at pH > pKa. researchgate.netnih.gov
Increasing from low concentrationCorrespondingly decreasingSwelling increases initially with AAm content. tandfonline.com
Increasing to high concentration (>66%)Correspondingly decreasingSwelling begins to decrease after reaching an optimal AAm content. tandfonline.com

Acrylamide-acrylic acid hydrogels are classified as "smart" or stimuli-responsive materials, primarily due to their sensitivity to the pH and ionic strength of the surrounding medium.

pH-Responsiveness: The presence of carboxylic acid groups from the acrylic acid monomer imparts significant pH sensitivity to the hydrogel. The pKa of poly(acrylic acid) is approximately 4.7 nih.gov.

At low pH (pH < pKa): The carboxylic acid groups (-COOH) remain largely protonated. This leads to the formation of hydrogen bonds between the polymer chains, causing the hydrogel network to contract and exhibit a low swelling ratio nih.govdcu.iemdpi.com.

At high pH (pH > pKa): The carboxylic acid groups deprotonate to form negatively charged carboxylate ions (-COO⁻) nih.gov. This introduces strong electrostatic repulsion between the polymer chains, forcing the network to expand significantly to accommodate more water molecules researchgate.netdcu.iemdpi.com. This ionization also increases the osmotic pressure difference between the hydrogel interior and the external solution, further driving water into the network mdpi.com.

This pH-triggered swelling and deswelling is a reversible process, making these hydrogels suitable for applications requiring controlled release or absorption.

Ionic Strength Effects: The swelling of these hydrogels is also highly sensitive to the concentration of ions in the external solution. When a swollen hydrogel containing carboxylate ions is placed in a salt solution (e.g., NaCl, CaCl₂), the cations from the salt (Na⁺, Ca²⁺) migrate into the hydrogel network. These external cations shield the negative charges of the carboxylate groups, reducing the electrostatic repulsion between the polymer chains itu.edu.trnih.gov. This charge screening effect diminishes the osmotic pressure difference between the gel and the solution, leading to a significant collapse of the hydrogel network and a reduction in its swelling ratio nih.govmdpi.comitu.edu.tr. The magnitude of this effect can depend on the valence of the cations, with divalent or trivalent cations often causing a more pronounced deswelling than monovalent cations nih.gov.

Swelling Response of Poly(AAm-co-AAc) Hydrogels to Environmental Stimuli
StimulusConditionMechanismResulting Swelling StateReference
pHLow pH (e.g., < 4.5)Carboxyl groups (-COOH) are protonated; hydrogen bonding dominates.Low swelling / Contracted nih.govdcu.iemdpi.com
High pH (e.g., > 4.5)Carboxyl groups deprotonate to -COO⁻; electrostatic repulsion increases.High swelling / Expanded researchgate.netnih.govmdpi.com
Ionic StrengthLow (e.g., Deionized Water)Maximal electrostatic repulsion between -COO⁻ groups.High swelling itu.edu.tr
High (e.g., Salt Solution)Cations shield -COO⁻ charges, reducing repulsion and osmotic pressure.Low swelling / Collapsed nih.govmdpi.comnih.gov

Adsorption and Interaction Mechanisms

The functional groups present in acrylamide-acrylic acid resins, specifically the amide (-CONH₂) and carboxyl (-COOH) groups, make them effective adsorbents for a variety of substances, including metal ions and organic dyes.

The primary mechanisms governing adsorption onto these resins are electrostatic interactions and hydrogen bonding.

Electrostatic Interactions: This is a dominant mechanism, particularly for the removal of charged species. The acrylic acid units, when deprotonated at a pH above their pKa, impart a negative charge to the polymer network. This anionic surface readily attracts and binds positively charged molecules (cations), such as heavy metal ions (e.g., Pb²⁺, Cu²⁺) and cationic organic dyes (e.g., Methylene (B1212753) Blue), through strong electrostatic attraction acs.orgnih.govmdpi.com. The efficiency of this interaction is highly pH-dependent, as the surface charge of the hydrogel is controlled by the solution's pH nih.gov.

Metal Ions: The binding of heavy metal ions to acrylamide-acrylic acid resins occurs mainly through two processes:

Ion Exchange: At appropriate pH levels, the proton (H⁺) of the carboxylic acid group can be exchanged for a metal cation (Mⁿ⁺) nih.govresearchgate.net.

Chelation/Coordination: The carboxylate (-COO⁻) and amide groups can act as ligands, forming coordination complexes with metal ions. The oxygen and nitrogen atoms, with their lone pairs of electrons, can chelate the metal ions, effectively sequestering them from the solution acs.orgnih.gov. The maximum adsorption capacity for various metal ions, such as Cu(II), Pb(II), and Cd(II), has been reported to be significant, with values reaching hundreds of mg/g nih.gov.

Organic Contaminants: The removal of organic contaminants, especially cationic dyes, is highly efficient. The primary binding mechanism is the strong electrostatic attraction between the negatively charged carboxylate groups on the polymer network and the positively charged dye molecules acs.orgmdpi.com. The porous, three-dimensional structure of the hydrogel also plays a role by allowing dye molecules to diffuse into the network where they can be trapped and adsorbed onto the abundant active sites acs.org. The adsorption process is often so effective that removal rates can exceed 96% in a short time mdpi.comnih.gov.

Reported Adsorption Capacities for Various Contaminants
ContaminantTypeMaximum Adsorption Capacity (mg/g)Primary Binding MechanismReference
Lead (Pb(II))Heavy Metal Ion393.28Ion Exchange, Electrostatic Interaction nih.gov
Cadmium (Cd(II))Heavy Metal Ion289.97Ion Exchange, Electrostatic Interaction nih.gov
Copper (Cu(II))Heavy Metal Ion157.51Ion Exchange, Chelation nih.gov
Methylene BlueCationic Dye~1258Electrostatic Interaction, Hydrogen Bonding acs.org
Malachite GreenCationic Dye172.4Electrostatic Interaction, Hydrogen Bonding mdpi.com

Self-Healing Mechanisms in Acrylamide-Acrylic Acid Copolymers

Recent advancements have focused on imparting self-healing capabilities to acrylamide-acrylic acid copolymers. The core principle is the introduction of reversible, dynamic bonds into the polymer network that can break and reform autonomously or in response to a trigger.

A prominent strategy involves the incorporation of metal ions (e.g., Co(II), Ni(II), Cu(II)) to form metal-ligand coordination bonds mdpi.commdpi.com. In these systems, the metal ions act as reversible crosslinkers, forming dynamic coordination bonds with the carboxyl and amide groups of the copolymer chains. When the material is damaged (e.g., cut or fractured), these coordination bonds can break, dissipating energy. Subsequently, upon bringing the fractured surfaces into contact, the bonds can reform across the interface, restoring the material's integrity and mechanical strength mdpi.com.

The self-healing efficiency is influenced by the lability of the metal-ligand bond, with more labile bonds (like those with Ni(II)) potentially leading to faster and more efficient healing scilit.com. In addition to metal-coordination, other noncovalent interactions, such as hydrogen bonds and ionic interactions, also play a crucial role in the self-healing process nih.gov. These reversible physical interactions provide the necessary chain mobility and reformative capacity that allows the polymer network to repair damage and recover its function. The presence of excess acrylic acid can enhance healing efficiency, as the dissociation and re-association of metal ions with the abundant carboxyl groups is a key part of the healing mechanism mdpi.com.

Coordination Chemistry and Metal-Ligand Interactions in Self-Healing Polymers

In copolymers of acrylamide and acrylic acid, transition metals like Cobalt (Co(II)), Nickel (Ni(II)), and Copper (Cu(II)) can be introduced to form metallopolymers. These divalent metal ions can create cross-links within the polymer matrix through coordination mdpi.commdpi.com. Spectroscopic analyses, such as ATR/FT-IR, have shown shifts in the vibrational peaks of the C=O groups in both amide and carboxyl functionalities upon the introduction of a metal center. This indicates that the metal ions coordinate with these oxygen atoms, leading to the formation of both coordinated and uncoordinated groups within the polymer structure mdpi.com.

The strength and lability of these metal-ligand bonds are crucial for the self-healing process. For instance, metallopolymers incorporating a nickel complex have demonstrated high healing efficiencies, which is attributed to the greater lability of the metal–heteroatom coordination bonds mdpi.comscilit.com. The choice of ligand also plays a significant role. The presence of a sterically hindered ligand, such as phenylterpyridine, can increase the free volume within the polymer, which may facilitate solvent diffusion and ion exchange processes during healing mdpi.commdpi.com. Furthermore, strong coordinating ligands can lead to the delocalization of electron density at the metal ion, facilitating its dissociation and re-association, which is fundamental to the healing mechanism mdpi.com. These reversible interactions allow the polymer network to reform after being damaged.

The table below summarizes the healing efficiency of acrylamide-acrylic acid copolymers with different metal complexes, demonstrating the influence of coordination chemistry on self-healing performance.

Metal ComplexMonomer Ratio (AAm:AAc)Healing Efficiency (%)Initial Tensile Strength (MPa)
Cobalt (II)50:50~70> 60
Nickel (II)50:50up to 83> 40
Copper (II)50:50~65> 80
This table is generated based on findings reported in a study on self-healing copolymers. mdpi.comscilit.com

Autonomous and pH-Triggered Healing Processes

Acrylamide-acrylic acid resins can be designed to exhibit autonomous self-healing, where the material repairs itself without external triggers, as well as healing processes that are responsive to specific stimuli like pH mdpi.comrsc.org.

Autonomous healing in these metallopolymers is an intrinsic property derived from the dynamic and reversible nature of the metal-ligand coordination bonds. When a crack occurs, the polymer chains at the fracture surface have sufficient mobility to come into contact. The reversible M-L bonds can then dissociate and reform across the interface, effectively mending the damage mdpi.comresearchgate.netnih.gov. The presence of residual solvent within the polymer matrix can enhance this process by promoting the segmental mobility of polymer chains and facilitating the necessary ion exchange at the points of contact mdpi.com. This allows for the restoration of mechanical properties even after repeated damage cycles mdpi.comscilit.com.

In addition to autonomous repair, the healing process can be triggered or controlled by changes in pH. The acrylic acid component of the resin contains carboxylic acid groups, which are pH-sensitive mdpi.comdcu.ie. At pH values above the pKa of acrylic acid (around 4.5), the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻) dcu.ie. This change in ionization state can alter the coordination environment and the strength of metal-ligand interactions, thereby influencing the healing process. For example, a change in pH can trigger a structural transition in the polymer network, facilitating the chain rearrangement and bond reformation necessary for healing nih.gov. This pH-responsiveness allows for controlled or "on-demand" healing in specific chemical environments. Hydrogels based on poly(acrylic acid) have demonstrated this pH-sensitive behavior, where swelling and network dynamics are highly dependent on the pH of the surrounding medium nih.govrsc.org.

Polymer Chain Dynamics and Conformational Changes under External Stimuli

The responsiveness of acrylamide-acrylic acid resins to external stimuli is governed by the dynamic behavior and conformational changes of the polymer chains. These stimuli can include pH, temperature, solvent composition, and the presence of ions mdpi.comnih.govcolumbia.edu.

The most significant stimulus for these copolymers is pH. The carboxylic acid groups on the acrylic acid units are ionizable arabjchem.org. In acidic conditions (low pH), these groups are protonated (-COOH) and can form hydrogen bonds, leading to a more collapsed or coiled polymer conformation dcu.iecolumbia.edu. As the pH increases above the pKa of poly(acrylic acid), the carboxylic groups deprotonate to form negatively charged carboxylate groups (-COO⁻). The resulting electrostatic repulsion between these charged groups causes the polymer chains to uncoil and adopt a more extended conformation, leading to macroscopic swelling of the hydrogel dcu.iecolumbia.edu. This transition from a coiled to a stretched state is reversible columbia.edu.

Temperature also influences polymer chain dynamics. Acrylamide-acrylic acid copolymers can exhibit temperature-responsive behavior due to the interplay of hydrogen bonds between the amide groups of polyacrylamide and the carboxylic groups of poly(acrylic acid) mdpi.commdpi.com.

The presence of salts can induce conformational changes as well. The addition of electrolytes can screen the electrostatic repulsion between the charged carboxylate groups at higher pH, causing the extended polymer chains to collapse back into a more coiled conformation nih.govcolumbia.edu. The specific interactions between the polymer and different ions can lead to varied swelling and mechanical properties nih.gov. Similarly, the composition of the solvent can induce phase transitions, causing the polymer network to shrink or swell dramatically nih.gov. For example, polyacrylamide networks are known to collapse in acetone-water mixtures nih.gov. These stimuli-responsive conformational changes are fundamental to the application of these resins in "smart" materials, such as sensors, actuators, and controlled delivery systems.

Mechanism of Action as Flocculants and Coagulants

Acrylamide-acrylic acid copolymers are widely used as flocculants in water and wastewater treatment due to their specific chemical structure and high molecular weight scielo.brscielo.braniq.org.mx. Their mechanism of action involves destabilizing suspended particles and facilitating their aggregation into larger flocs that can be easily removed.

Coagulation: This is the initial step where suspended colloidal particles, which are often negatively charged and thus repel each other, are destabilized scielo.br. While inorganic salts are common coagulants, the polymeric resin can contribute to charge neutralization. The anionic nature of the copolymer, due to the negatively charged carboxylate groups on the acrylic acid units, might seem counterintuitive for neutralizing negatively charged colloids. However, coagulation is often initiated by the addition of a primary coagulant like alum (aluminum sulfate) or ferric salts, which are positively charged metal ions that neutralize the particle surface charge scielo.brresearchgate.net.

Flocculation: Following coagulation, the flocculation process is driven by the high molecular weight acrylamide-acrylic acid polymer. The primary mechanism is interparticle bridging scielo.br. The long polymer chains adsorb onto the surface of multiple destabilized colloidal particles simultaneously. The main functional groups involved in adsorption onto mineral surfaces are the amide and carboxylate groups aniq.org.mx. This creates a "bridge" linking the particles together. As more particles are bridged, large, three-dimensional aggregates known as flocs are formed. These flocs are significantly larger and heavier than the original individual particles, causing them to settle out of the water more rapidly scielo.brscielo.br.

The effectiveness of the flocculant is highly dependent on its molecular weight and charge density (the ratio of acrylic acid to acrylamide) aniq.org.mx. A higher molecular weight generally leads to longer polymer chains capable of bridging more particles, resulting in higher flocculation efficiency scielo.brscielo.brsemanticscholar.org. The anionic charge from the acrylate (B77674) groups influences the conformation of the polymer chain in solution; electrostatic repulsion between the charged groups causes the chain to uncoil and extend, which is favorable for the bridging mechanism.

The table below details the effect of polymer molecular weight on flocculation efficiency in a kaolin (B608303) suspension.

Absorbed Dose (kGy)Intrinsic Viscosity (dL/g)Molecular Weight ( g/mol )Flocculation Efficiency (%)
0.61.953.12 x 10⁵~75
1.03.807.65 x 10⁵~88
1.46.501.59 x 10⁶>95
This table is generated based on data from a study synthesizing poly(acrylamide-co-acrylic acid) flocculants, where higher absorbed doses of electron beam irradiation resulted in higher molecular weights. scielo.brscielo.br

Chemical Modification and Functionalization Strategies for Acrylamide Acrylic Acid Resins

Graft Copolymerization for Enhanced Functionality

Graft copolymerization is a powerful method for modifying the properties of a polymer backbone by covalently bonding different polymer chains (grafts) to it. This creates a branched copolymer with distinct properties arising from both the original backbone and the grafted chains.

Grafting onto Natural Polymers (e.g., Starch, Cellulose (B213188), Natural Rubber)

Grafting acrylamide-acrylic acid (P(AAm-co-AAc)) copolymers onto natural polymer backbones is a widely explored strategy to combine the biodegradability and availability of natural materials with the desirable hydrophilic and functional properties of the synthetic resin.

Natural Rubber: The graft copolymerization of acrylic acid and acrylamide (B121943) onto deproteinized natural rubber (DPNR) can be achieved through emulsion polymerization. This process increases the polarity of the natural rubber, enhancing its compatibility with fillers like silica (B1680970). Research has shown that grafting P(AAm-co-AAc) onto DPNR improves the mechanical properties of the resulting composites. For instance, the tensile strength of a DPNR/silica composite was increased 1.55 times with the addition of the grafted copolymer compared to a simple mixture. The monomer conversion in such reactions is typically high, ranging from 91.9% to 94.1%. nih.gov The efficiency of the grafting process is dependent on the monomer content, with both grafting efficiency and percentage increasing as monomer concentration rises. nih.gov

Table 1: Grafting Parameters of P(AAm-co-AAc) onto Deproteinized Natural Rubber

Monomer Content (phr) Monomer Conversion (%) Grafting Efficiency (%) Grafting Percentage (%)
10 91.9 - 94.1 20.8 2.1
20 91.9 - 94.1 30.5 5.8
30 91.9 - 94.1 38.9 9.9

Data sourced from studies on emulsion graft copolymerization. nih.gov

Starch: Acrylamide and acrylic acid can be graft copolymerized onto starch using initiators like potassium dichromate or gamma radiation to create superabsorbent materials. acs.orggoogle.com These starch-grafted copolymers exhibit significantly improved water retention capacity, making them valuable for agricultural applications. acs.org The grafting process alters the crystalline structure of the native starch, leading to an amorphous and highly absorbent material.

Cellulose: Grafting acrylamide onto a cellulose backbone, such as from recycled newspaper, has been demonstrated using initiators like ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com This modification is effective for creating adsorbent materials capable of removing heavy metals from wastewater, showcasing the potential for converting waste materials into functional environmental remediation tools. mdpi.com

Grafting with Specialized Monomers (e.g., N-methylolacrylamide, N-butoxymethylolacrylamide)

Specialized monomers possessing reactive or crosslinking capabilities can be incorporated during polymerization to create functional networks. While direct grafting of N-methylolacrylamide or N-butoxymethylolacrylamide onto a pre-existing P(AAm-co-AAc) backbone is not widely documented, a common and related strategy involves using multifunctional monomers as crosslinking agents during the synthesis or grafting process.

Incorporation of Functional Monomers and Macromonomers for Tailored Properties

The properties of acrylamide-acrylic acid resins can be precisely controlled by incorporating other functional monomers during the initial polymerization. This creates a copolymer with a tailored balance of properties such as hydrophilicity, stimuli-responsiveness, and mechanical strength.

One significant example is the copolymerization of acrylamide and acrylic acid with N-isopropylacrylamide (NIPAAm) . This creates a P(NIPAAm-co-AAc) copolymer that exhibits dual responsiveness to both temperature and pH. acs.orgchemrxiv.org The NIPAAm component imparts temperature sensitivity, with the polymer undergoing a reversible phase transition at its lower critical solution temperature (LCST), while the acrylic acid component provides pH sensitivity due to the ionization of its carboxylic groups. acs.orgchemrxiv.org

Another advanced strategy involves the use of macromonomers , which are large polymer chains with a polymerizable end group. These can be incorporated into a growing polymer chain to create graft or comb-like structures. For example, poly(acrylic acid)-grafted poly(N-isopropylacrylamide) networks can be prepared via reversible addition-fragmentation transfer (RAFT) polymerization using a trithiocarbonate-terminated PAA as a macromolecular chain-transfer agent. nih.gov This method allows for the creation of well-defined network architectures where water-soluble PAA chains act as hydrophilic tunnels, enabling faster diffusion of water and thus improving the thermoresponsive properties of the resulting hydrogel. nih.gov Similarly, hyperbranched, star-shaped macromonomers have been incorporated into P(AAm-co-AAc) resins to modify their architecture and solution properties. mdpi.com

Hybrid and Composite Material Formation

Creating hybrid and composite materials by combining acrylamide-acrylic acid resins with other components, such as inorganic nanoparticles or different polymers, is a key strategy for developing materials with enhanced or multifunctional properties.

Integration with Inorganic Nanoparticles (e.g., Silica, Magnetite, TiO₂, Ag Nanoparticles, Carbon Nanotubes)

The integration of inorganic nanoparticles into a P(AAm-co-AAc) matrix can impart novel functionalities, including improved mechanical strength, thermal stability, and responsiveness to external stimuli.

Silica: The addition of silica to crosslinked P(AAm-co-AAc) grafted onto natural rubber enhances the material's mechanical properties. Research shows that incorporating 20 phr of silica can increase the compressive strength and modulus by 1.61 and 1.55 times, respectively. mdpi.com In other systems, thermosensitive P(NIPAAm-co-AAc) has been grafted onto modified silica to create nanocomposites for applications like smart coatings. acs.org

Magnetite (Fe₃O₄): Magnetic composite hydrogels can be prepared by the in-situ precipitation of iron ions within a P(AAm-co-AAc) hydrogel network. The carboxylic groups of the acrylic acid interact with the iron ions, providing nucleation sites for the growth of magnetite crystals. The resulting composites exhibit superparamagnetic properties alongside the inherent pH and ionic strength responsiveness of the hydrogel.

Titanium Dioxide (TiO₂) and Silver (Ag) Nanoparticles: Composites of P(AAm-co-AAc)-grafted natural rubber containing both Ag nanoparticles and TiO₂ have been developed for environmental applications. These materials demonstrate significantly improved dye adsorption capacity, with a maximum capacity increasing by over two-fold compared to the base polymer. The incorporation of these nanoparticles also improves the compressive modulus of the composite.

Carbon Nanotubes (CNTs): Nanocomposite hydrogels have been synthesized by incorporating functionalized carbon nanotubes into a P(AAm-co-AAc) matrix. The CNTs act as a reinforcing agent, significantly enhancing the mechanical properties, such as the compressive and elastic moduli, even at very low concentrations.

Cadmium Sulfide (CdS) Nanoparticles: In a similar fashion, CdS nanoparticles have been successfully distributed within an acrylamide-grafted-poly(acrylic acid) hydrogel. These nanocomposites have shown high efficiency in adsorbing dyes like methylene (B1212753) blue from aqueous solutions. ajgreenchem.com

Table 2: Properties of P(AAm-co-AAc) Based Hybrid and Composite Materials

Inorganic Nanoparticle Integration Method Key Enhancement/Finding
Silica (SiO₂) Latex mixing with crosslinked P(AAm-co-AAc)-grafted rubber Increased compressive strength and modulus by up to 1.61 times. mdpi.com
Magnetite (Fe₃O₄) In-situ precipitation within a pseudo-IPN hydrogel Resulting composite exhibits superparamagnetic properties and pH responsiveness.
TiO₂ / Ag Nanoparticles Latex compounding and in-situ formation 2.02-fold increase in dye adsorption capacity; improved compressive modulus.
Carbon Nanotubes (CNTs) Redox polymerization Enhanced mechanical strength and elastic modulus at low CNT content.

| Cadmium Sulfide (CdS) | Free radical polymerization | High adsorption capacity for methylene blue dye (467.67 mg/g). ajgreenchem.com |

Formation of Interpenetrating Polymer Networks (IPNs) and Pseudo-IPNs with Other Polymers

An Interpenetrating Polymer Network (IPN) consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. A pseudo-IPN is formed when a linear or branched polymer is entrapped within a crosslinked polymer network.

These structures allow for the combination of distinct polymer properties in a single material. For example, IPNs composed of a pH-sensitive poly(acrylic acid) (PAA) network and a temperature-sensitive poly(N-isopropylacrylamide) (PNIPAAm) network exhibit dual responsiveness. Hydrogen bonding between the two networks can lead to complex swelling behaviors that are dependent on both pH and temperature.

Pseudo-IPNs of P(AAm-co-AAc) and polyacrylamide (PAAm) have been synthesized to serve as matrices for creating composite hydrogels. For instance, these pIPNs have been used to host the in-situ formation of magnetite nanoparticles, where the crystallinity of the inorganic particles is influenced by the PAAm content within the network. The resulting composites demonstrate pH, ionic strength, and magnetic responsiveness, highlighting the potential of IPN structures as advanced matrices for functional materials.

Surface Functionalization for Specific Interactions

Surface functionalization of acrylamide-acrylic acid resins is a critical strategy for tailoring their interaction with the external environment, enabling their use in highly specific applications. By modifying the surface chemistry of these copolymers, it is possible to introduce functionalities that can engage in targeted interactions such as electrostatic attraction, hydrophobic interactions, and covalent bonding. These modifications transform the resin from a general-purpose polymer into a functional material designed for specific purposes, including selective adsorption, biomolecule immobilization, and controlled release systems. The inherent presence of carboxylic acid (-COOH) and amide (-CONH₂) groups provides a versatile platform for a wide range of chemical modifications.

The primary goal of surface functionalization is to control the interfacial properties of the resin. For instance, the introduction of charged groups can be used to selectively bind oppositely charged molecules like dyes or proteins through electrostatic interactions. mdpi.comekb.eg Similarly, grafting hydrophobic chains onto the polymer backbone can create amphiphilic structures that interact with nonpolar molecules or self-assemble at interfaces. nih.govresearchgate.net More complex functionalizations can involve the covalent attachment of specific ligands or biomolecules, such as enzymes, to create bioactive surfaces. nih.gov Research in this area focuses on developing controlled and efficient modification techniques to create surfaces with well-defined chemical and physical properties for advanced applications.

Graft Copolymerization for Enhanced Adsorption

Graft copolymerization is a powerful method to modify the surface of acrylamide-acrylic acid resins by covalently attaching new polymer chains (grafts) to the main polymer backbone. This technique allows for the introduction of a high density of functional groups, significantly enhancing the resin's capacity for specific interactions, particularly for adsorption processes.

One prominent application is in the removal of pollutants from wastewater. By grafting acrylic acid onto a biopolymer substrate like agar, researchers have created hydrogels with a higher concentration of carboxylic acid groups. mdpi.com These groups are highly effective at binding cationic dyes through electrostatic interactions. mdpi.com Studies have shown that the adsorption efficiency of acrylic acid-grafted hydrogels is significantly higher than that of acrylamide-grafted ones for certain dyes, which is attributed to the greater availability of -COOH functional groups on the surface. mdpi.com Similarly, grafting acrylamide onto a cellulose backbone has been shown to produce a material with a high potential for adsorbing heavy metals from wastewater. fudutsinma.edu.ng

Grafting can also be performed on other polymer substrates, such as natural rubber, to create functional composites. nih.govmdpi.com Poly(acrylic acid-co-acrylamide) has been successfully grafted onto deproteinized natural rubber in the latex stage, increasing the polarity of the rubber particles. nih.gov This modification is useful for improving the interaction between the rubber and polar fillers, such as silica, in composite materials. mdpi.com The process parameters, including initiator concentration, monomer content, and reaction time, are crucial for controlling the grafting efficiency and the final properties of the material. nih.gov

Table 1: Research Findings on Grafted Acrylamide-Acrylic Acid Resins for Adsorption

Backbone SubstrateGrafted Monomer(s)Target PollutantKey FindingReference(s)
Agar-AgarAcrylic Acid (AAc)Cationic Dyes (Methylene Blue)The incorporation of acrylic acid units improves the absorbability of the biopolymer hydrogel due to a higher concentration of -COOH groups, leading to stronger electrostatic interactions. mdpi.com
Deproteinized Natural Rubber (DPNR)Acrylic Acid and AcrylamideN/A (Used for composites)Grafting increased the polarity of the natural rubber surface, improving its compatibility with polar fillers like silica. nih.govmdpi.com
PullulanAcrylic Acid and AcrylamideN/A (Superabsorbent)Grafting both AA and AM together onto the pullulan substrate resulted in superior water absorbance capacity and retention compared to grafting either monomer alone. mdpi.com
CelluloseAcrylamideHeavy Metal IonsThe grafted copolymer showed promising potential as an adsorbent for the remediation of wastewater containing heavy metals. fudutsinma.edu.ng

Hydrophobic Modification for Controlled Interfacial Behavior

Introducing hydrophobic moieties into the hydrophilic backbone of acrylamide-acrylic acid resins creates amphiphilic copolymers with unique interfacial properties. These modifications are typically achieved by copolymerizing acrylamide and acrylic acid with a monomer containing a long alkyl chain. The resulting polymer's behavior is governed by a balance of electrostatic, hydrogen-bonding, and hydrophobic interactions. nih.govresearchgate.net

A key area of study involves the adsorption of these hydrophobically modified polymers onto various surfaces. For example, the adsorption of hydrophobically modified poly(acrylamide)-co-(acrylic acid) onto an amino-functionalized silicon surface has been investigated. nih.govresearchgate.net The characteristics of the adsorbed layer are highly dependent on factors like the pH of the solution and the charge density of the polymer (i.e., the mole percent of acrylic acid units). nih.gov By adjusting these parameters, the morphology and thickness of the adsorbed polymer film can be precisely controlled. nih.govresearchgate.net

Furthermore, the adsorbed layers of these modified resins can undergo conformational changes in response to their solvent environment. nih.gov When a surface coated with the hydrophobically modified polymer is exposed to different organic solvents, the polymer chains rearrange themselves based on the affinity of the solvent for the different segments of the copolymer. nih.gov This responsive behavior is crucial for applications requiring tunable surface wettability and adhesion. These associative polymers are also of significant interest in applications such as enhanced oil recovery, where their ability to modify rheology in saline solutions is highly valued. researchgate.net

Covalent Immobilization of Bioactive Molecules

The functional groups present in acrylamide-acrylic acid resins, particularly the amide and carboxyl groups, serve as anchor points for the covalent immobilization of bioactive molecules, such as enzymes. This strategy is fundamental to the development of biosensors, biocatalytic membranes, and biomedical implants where a stable and active biological interface is required.

Various chemical methods can be employed to activate the resin surface for covalent binding. Crosslinking agents like glutaraldehyde (B144438) are commonly used. mdpi.com Glutaraldehyde's two aldehyde groups can form covalent bonds with amine groups on both the polymer (if modified) and the biomolecule, effectively tethering the molecule to the surface. mdpi.com Another approach involves activating the amide groups with formaldehyde (B43269) to introduce N-hydroxymethyl groups, which can then react with enzymes. nih.gov This method has been used to bind trypsin, invertase, and urease to synthetic membranes containing acrylamide units, resulting in immobilized enzymes with high operational stability. nih.gov

Plasma modification is another technique used to create reactive surfaces for linker-free covalent immobilization. nih.gov Plasma treatment can generate free radicals on the polymer surface, which can then react with groups on a protein to form a covalent bond. nih.gov This approach has been shown to result in dense monolayers of protein that are resistant to removal, indicating stable covalent attachment. nih.gov The ability to create stable, bioactive surfaces is critical for the next generation of functional biomaterials.

Table 2: Strategies for Surface Functionalization and Specific Interactions

Functionalization StrategyMethod/ReagentsIntroduced FunctionalityTargeted InteractionApplication Example
Graft CopolymerizationChemical initiators (e.g., KPS, TEMED), Microwave irradiationPolymer chains with high density of -COOH or -CONH₂ groupsElectrostatic Attraction, ChelationSelective adsorption of cationic dyes and heavy metals from wastewater
Hydrophobic ModificationCopolymerization with long-chain alkyl acrylamide monomersHydrophobic alkyl chainsHydrophobic InteractionsEnhanced oil recovery, controlled adsorption on functionalized surfaces
Covalent ImmobilizationActivating agents (Glutaraldehyde, Formaldehyde), Plasma treatmentReactive groups (e.g., N-hydroxymethyl), Surface free radicalsCovalent BondingImmobilization of enzymes for biocatalysis and biosensors
Composite FormationSolution polymerization with materials like starchIntegrated polymer/polysaccharide matrixAdsorption, ChelationAdsorption of Mercury (II) ions from dilute solutions

Composite Materials for Targeted Ion Sequestration

The formation of composite materials by synthesizing acrylamide-acrylic acid resins in the presence of other functional materials, such as natural polymers, is an effective strategy for enhancing specific interactions. Starch, a readily available biopolymer, has been incorporated into poly(acrylic acid-acrylamide) to create composites with superior adsorption properties for heavy metal ions. mdpi.com

In these composites, the starch is successfully integrated into the macromolecular polymer matrix. mdpi.com This integration results in a material with a rough but uniform morphology that is highly effective for sequestering specific ions, such as Mercury (II), even from dilute solutions. mdpi.com The performance of these composite adsorbents is influenced by environmental factors including pH, contact time, and temperature. Research has shown that these starch-based composites can achieve high adsorption capacities under optimized conditions. mdpi.com The thermal stability of the composite can also be superior to that of the individual components, making it suitable for a broader range of operating conditions. mdpi.com

Degradation Pathways and Environmental Fate of Acrylamide Acrylic Acid Resins

Photolytic and Photocatalytic Degradation Mechanisms

The degradation of acrylamide-acrylic acid copolymers can be initiated or accelerated by light. This process can occur through direct photolysis or be enhanced by the presence of a photocatalyst.

Exposure to ultraviolet (UV) radiation is a key factor in the photolytic degradation of these polymers. nih.gov UV light possesses sufficient energy to break covalent bonds within the polymer structure, leading to degradation. nih.gov The process involves the absorption of light by a chromophore within the polymer, which then undergoes reactions like backbone or side-group scission. nih.gov

The efficiency of this degradation can be significantly increased through photocatalysis, often employing semiconductors like titanium dioxide (TiO₂), specifically in its anatase crystalline form. nih.govmdpi.com Studies have shown that the photocatalytic degradation of poly(acrylamide-co-acrylic acid) is substantially higher in the presence of combustion-synthesized nano anatase titania compared to commercial titania (Degussa P-25). nih.gov Titania absorbs UV light, generating electron-hole pairs that produce highly reactive oxygen species, which in turn attack and break down the polymer chains. mdpi.com

Photocatalytic degradation of acrylamide-acrylic acid resins follows a distinct mechanism involving the scission of the polymer chain. nih.gov Research indicates a two-step process where the initial, rapid step involves the breaking of the weaker acrylic acid units along the copolymer chain. This is followed by a slower second step, which is the breakage of the relatively stronger acrylamide (B121943) units. nih.gov

This degradation leads to a decrease in the polymer's molecular weight, which can be modeled using continuous distribution kinetics. nih.gov The rate constants for the scission of the weak (acrylic acid) and strong (acrylamide) links show a linear correlation with the percentage of each respective monomer in the copolymer. nih.gov Under UV irradiation, the chain scission of polyacrylamide has been observed to release small amounts of acrylamide monomer, indicating a breakdown of the polymer backbone rather than an "unzipping" of the chain. researchgate.net The degradation of the acrylamide monomer itself can proceed through pathways that form acrylic acid and ammonia (B1221849). hibiscuspublisher.comnih.gov

Biological Degradation Mechanisms (Biodegradation)

The susceptibility of acrylamide-acrylic acid resins to microbial breakdown is a critical aspect of their environmental fate. Biodegradation involves the enzymatic activities of microorganisms that alter the polymer's structure.

Microorganisms play a significant role in the degradation of acrylamide-based polymers. nih.govresearchgate.net Bacteria, in particular, have been identified as capable of breaking down these structures. For instance, Pseudomonas sp. has been shown to degrade high concentrations of acrylamide monomer to acrylic acid and ammonia, which it can then use as sources of carbon and nitrogen for growth. nih.govsemanticscholar.org This process is facilitated by the enzyme amidase, which hydrolyzes the amide group of the acrylamide units. hibiscuspublisher.comnih.govconsensus.app

The initial step in the biodegradation of these copolymers is often the enzymatic cleavage of the amide side groups, which converts the acrylamide portions of the polymer into acrylate (B77674), resulting in a polyacrylate-like molecule. nih.gov While the high molecular weight and cross-linking of superabsorbent copolymers can make them resistant to biodegradation, studies have shown that they are colonized by microorganisms. researchgate.net Significant reductions in mass and water absorbency were observed when poly(acrylamide-co-potassium acrylate) was buried in soil for ten weeks, indicating microbial action. researchgate.net

Several factors influence the rate and extent of the biodegradation of acrylamide-acrylic acid resins. The chemical structure and physical properties of the polymer are paramount. researchgate.netproquest.com

Molecular Weight and Crosslinking : High molecular weight and the presence of chemical cross-linking are two of the main causes of resistance to biodegradation. researchgate.net Polymers with a more complex, cross-linked structure are less accessible to microbial enzymes.

Environmental Conditions : Factors such as temperature, pH, humidity, and the availability of oxygen are crucial. hibiscuspublisher.comnih.gov For example, the half-life of acrylamide in aerobic soil has been shown to increase as the temperature decreases. semanticscholar.org

Polymer Composition : The ratio of acrylamide to acrylic acid units can affect the degradation rate. The presence of residual monomers from the manufacturing process might also lead to an overestimation of the polymer's biodegradation rate. nih.gov

Microbial Acclimation : The presence of a microbial population already adapted to the polymer can significantly enhance the degradation rate. Complete degradation of acrylamide in river water occurred in about 12 days with non-acclimated microorganisms, but in only 2 days with an acclimated population. semanticscholar.org

Thermal and Chemical Degradation Studies

In addition to light and microbes, acrylamide-acrylic acid resins are susceptible to degradation from thermal and chemical stressors. These processes are particularly relevant in industrial applications and waste management scenarios.

Thermal degradation of polyacrylamides is highly dependent on temperature. acs.org

Below 200°C : The polymer is generally stable, with only a slight loss of mass attributed to absorbed water. acs.org

200°C - 300°C : Irreversible chemical changes begin to occur. A key reaction in this range is imidization, where adjacent amide groups react to form six-membered imide rings, releasing ammonia. acs.org

Above 300°C : At higher temperatures, the degradation is more severe, involving the decomposition of acrylate groups, which releases carbon dioxide, and the breakdown of the imide rings. acs.orgnih.gov This process leads to chain scission and a reduction in molecular weight. nih.gov

Chemical degradation can be achieved through strong oxidizing agents. Studies have demonstrated that chemical oxidation using hydrogen peroxide (H₂O₂) at elevated temperatures is an effective method for degrading poly(acrylamide-co-potassium acrylate). researchgate.net This thermo-oxidation process can lead to a nearly complete loss of the polymer's weight. researchgate.net Hydrolysis of the amide side groups to form carboxylic acid groups can also occur under acidic or basic conditions. hibiscuspublisher.com

Data from Degradation Studies

Table 1: Degradation of Poly(acrylamide-co-potassium acrylate) under Different Conditions

Degradation MethodPolymerDurationTemperatureWeight Loss (%)Reference
Soil BurialP(Am-co-KA)10 weeksAmbient43% researchgate.net
Chemical OxidationP(Am-co-KA)9.2 hours68°C98.43% researchgate.net

This table illustrates the effectiveness of different degradation methods on an acrylamide-acrylic acid copolymer.

Table 2: Effect of Temperature on the Thermal Degradation of an Acrylamide Copolymer Solution

Temperature (°C)Time to Reach Peak Viscosity (t_max)Degree of Hydrolysis at Peak Viscosity (α_max)Reference
8011.5 days0.28 nih.gov
104.53.2 days0.22 nih.gov
1161.8 days0.18 nih.gov
1300.9 days0.14 nih.gov
1400.5 days0.11 nih.gov

This table shows how increasing temperature accelerates the hydrolysis and viscosity changes during the thermal degradation of an AM-AMPS copolymer, a related acrylamide polymer.

Pyrolytic Degradation Pathways

The thermal decomposition of acrylamide-acrylic acid resins in the absence of oxygen, a process known as pyrolysis, results in the cleavage of the polymer backbone and the formation of a variety of smaller molecules. The specific products formed depend on the temperature and the composition of the resin.

Studies on the pyrolysis of polyacrylamide (PAM), a closely related polymer, provide insights into the degradation mechanisms. At temperatures exceeding 315°C, the thermal degradation of PAM in an inert atmosphere, such as nitrogen, has been shown to yield small molecules including carbon dioxide, acrylonitrile (B1666552), and acetonitrile (B52724) oekotoxzentrum.ch. The degradation primarily occurs in the side groups of the polymer oekotoxzentrum.ch. A proposed mechanism involves the condensation of adjacent amide groups, deamination to form imide structures, and subsequent dehydrogenation and formation of carbon dioxide at temperatures between 250°C and 420°C oekotoxzentrum.ch. Flash pyrolysis of polyacrylamide at 500°C has been found to produce five major nitrile compounds: acetonitrile, acrylonitrile, propionitrile, methacrylonitrile, and isobutyronitrile (B166230) researchgate.net.

For copolymers of acrylamide and acrylic acid, the pyrolytic process is more complex due to the presence of both amide and carboxylic acid functional groups. The thermal degradation of poly(acrylic acid) is known to proceed through dehydration, forming anhydride (B1165640) loops, followed by decarboxylation at higher temperatures. In the context of the copolymer, thermogravimetric analysis coupled with mass spectrometry (TG-MS) has revealed the evolution of both water and ammonia, indicating the simultaneous degradation of both the acrylic acid and acrylamide moieties secure-platform.com.

The pyrolytic degradation of these resins can be summarized in the following stages:

Initial Stage: Characterized by the loss of water from the acrylic acid units, leading to the formation of anhydride structures within the polymer chain. Simultaneously, the amide groups of the acrylamide units can undergo hydrolysis if moisture is present, or begin to exhibit signs of thermal instability.

Intermediate Stage: As temperatures increase, the amide groups undergo more significant degradation, releasing ammonia and forming imide and nitrile functionalities. The anhydride rings from the acrylic acid segments may begin to decarboxylate, releasing carbon dioxide.

Final Stage: At higher temperatures, the polymer backbone undergoes scission, leading to the formation of a complex mixture of volatile low-molecular-weight compounds, including nitriles, and a carbonaceous char residue.

The following table provides a summary of the major pyrolysis products identified from the thermal degradation of polyacrylamide, which are also expected to be significant products from the pyrolysis of acrylamide-acrylic acid resins.

Pyrolysis TemperatureMajor Products Identified
> 315 °CCarbon dioxide, Acrylonitrile, Acetonitrile
500 °CAcetonitrile, Acrylonitrile, Propionitrile, Methacrylonitrile

Interactive Data Table: Pyrolysis Products of Acrylamide-Related Polymers

Chemical Stability under Various Environmental Conditions (e.g., pH, Oxidative Agents)

The chemical stability of acrylamide-acrylic acid resins is highly dependent on the surrounding environmental conditions, particularly pH and the presence of oxidative agents. These factors can significantly influence the rate and mechanism of degradation.

Effect of pH:

The hydrolysis of the amide groups in the acrylamide units is a key degradation pathway that is strongly influenced by pH.

Acidic Conditions (pH 3-5): In this pH range, the hydrolysis of the amide group is catalyzed by the neighboring undissociated carboxylic acid groups of the acrylic acid units. This intramolecular catalysis leads to an accelerated rate of hydrolysis compared to neutral conditions.

Neutral Conditions (pH ~7): The hydrolysis kinetics at neutral pH are more complex and cannot be explained by a simple superposition of acid and base catalysis. The reaction rate is generally slower than under acidic or alkaline conditions.

Alkaline Conditions (pH > 11): At high pH, the hydrolysis is catalyzed by hydroxide (B78521) ions (OH⁻). The kinetics of this reaction are often autoretarded due to the increasing negative charge on the polymer chain as more amide groups are converted to carboxylate groups, which then repel the incoming hydroxide ions.

The rate of hydrolysis is also dependent on the initial composition of the copolymer. A higher content of acrylic acid can lead to a faster initial rate of hydrolysis under acidic conditions due to the increased availability of catalytic carboxylic acid groups.

Effect of Oxidative Agents:

Acrylamide-acrylic acid resins are susceptible to degradation by various oxidative agents. Advanced oxidation processes (AOPs) are particularly effective in breaking down the polymer chains. These processes generate highly reactive hydroxyl radicals (•OH) that can attack the polymer backbone.

Common oxidative degradation scenarios include:

UV/H₂O₂ Process: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, leading to the degradation of the polymer.

Fenton and Photo-Fenton Processes: The Fenton reaction, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide, is a potent source of hydroxyl radicals. The efficiency of this process can be enhanced by UV or visible light (photo-Fenton).

Chlorination: The use of chlorine as a disinfectant in water treatment can also lead to the degradation of these polymers, particularly when combined with UV irradiation.

Chemical oxidation with hydrogen peroxide at elevated temperatures has also been demonstrated to be an efficient method for degrading poly(acrylamide-co-potassium acrylate), achieving significant weight loss.

The degradation efficiency of various advanced oxidation processes for polyacrylamide has been ranked as follows: UV/Fenton/C₄H₄O₆²⁻ > UV/Fenton/C₂O₄²⁻ > visible light/Fenton/C₄H₄O₆²⁻ > visible light/Fenton/C₂O₄²⁻ > UV/Fenton > visible light/Fenton > UV/H₂O₂ > Fenton oekotoxzentrum.ch. The addition of certain organic acids, like tartrate, can enhance the degradation process oekotoxzentrum.ch.

The following table summarizes the chemical stability of acrylamide-acrylic acid resins under different conditions.

ConditionEffect on Resin StabilityKey Degradation Pathway(s)
pH
Acidic (pH 3-5)Decreased stability due to intramolecular catalysis.Hydrolysis of amide groups catalyzed by adjacent undissociated carboxylic acid groups.
Neutral (pH ~7)Relatively stable, with slower hydrolysis rates compared to acidic or alkaline conditions.Complex hydrolysis kinetics.
Alkaline (pH > 11)Decreased stability, with autoretarded kinetics.Hydrolysis of amide groups catalyzed by hydroxide ions, with electrostatic repulsion slowing the reaction over time.
Oxidative Agents
UV/H₂O₂Significant degradation.Oxidation by hydroxyl radicals generated from the photolysis of hydrogen peroxide.
Fenton ReagentEffective degradation.Oxidation by hydroxyl radicals generated from the reaction of Fe²⁺ and H₂O₂.
UV/ChlorineEffective degradation and mineralization.Oxidation by hydroxyl radicals and other reactive chlorine species.
H₂O₂ at High Temp.Efficient degradation with significant weight loss.Thermo-oxidation.

Interactive Data Table: Chemical Stability of Acrylamide-Acrylic Acid Resins

Environmental Stability and Long-Term Behavior in Aquatic and Soil Systems

The long-term behavior of acrylamide-acrylic acid resins in the environment is largely governed by their interaction with soil and aquatic components, as well as their susceptibility to biotic and abiotic degradation processes over extended periods.

In Soil Systems:

Acrylamide-acrylic acid copolymers exhibit strong adsorption to soil particles, a characteristic that significantly limits their mobility in the soil profile oekotoxzentrum.ch. This adsorption is influenced by the polymer's molecular weight, charge density, and the composition of the soil, including its clay and organic matter content. The strong binding to soil can reduce the availability of the polymer for microbial degradation and transport to groundwater.

The degradation of these polymers in soil is a slow process, with estimated degradation rates of less than 10% per year oekotoxzentrum.ch. This degradation is a result of both abiotic and biotic mechanisms. Abiotic processes, such as physical stresses (e.g., freeze-thaw cycles, tillage) and photochemical reactions, can lead to the fragmentation of the polymer chains into smaller segments nih.gov. These smaller oligomeric fragments may then be more amenable to microbial attack.

Biotic degradation is primarily carried out by soil microorganisms. While the high molecular weight of the initial polymer can hinder microbial uptake, certain fungi and bacteria have been shown to be capable of degrading acrylamide-based polymers. For instance, white-rot fungi have demonstrated the ability to mineralize ¹⁴C-labeled acrylamide/acrylic acid copolymers in soil microcosms nih.gov. The biodegradation process is thought to proceed optimally under conditions that enhance the solubilization of the polymer nih.gov. A study on poly(acrylamide-co-potassium acrylate) showed significant reductions in dry mass and water absorbency after being buried in soil for ten weeks researchgate.net.

In Aquatic Systems:

The transfer of acrylamide-acrylic acid resins from soil to aquatic systems is generally considered to be low due to their strong adsorption to soil particles oekotoxzentrum.ch. However, runoff from agricultural lands where these polymers have been applied as soil conditioners can introduce them into surface waters.

In the aquatic environment, the stability and fate of these polymers are influenced by factors such as water chemistry (pH, salinity), the presence of suspended solids, and exposure to sunlight. Methacrylate-based resins have been observed to have better dimensional stability and durability compared to acrylamide-based resins when subjected to cycles of water immersion and varying temperatures revistia.com.

The degradation in aquatic systems can occur through several pathways:

Photodegradation: Exposure to sunlight, particularly UV radiation, can induce chain scission and the formation of smaller, more biodegradable fragments.

Biodegradation: Aquatic microorganisms can contribute to the breakdown of the polymer, although the rate is generally slow. The process is similar to that in soil, where initial abiotic fragmentation may be necessary to facilitate microbial degradation.

Hydrolysis: As discussed in the previous section, the hydrolysis of the amide groups is pH-dependent and will occur in aquatic environments, altering the charge and properties of the polymer over time.

The presence of suspended solids in water can lead to the adsorption of the polymer, which can affect its bioavailability and degradation rate. In some cases, the interaction with suspended particles can lead to flocculation and sedimentation, effectively removing the polymer from the water column and depositing it in the sediment.

Assessment of Polymer Persistence in the Environment

Acrylamide-acrylic acid resins are generally considered to be persistent in the environment due to their slow rate of degradation oekotoxzentrum.ch. The term "persistent" in this context refers to the ability of the polymer to resist degradation and remain in the environment for extended periods.

The assessment of the environmental persistence of water-soluble polymers like acrylamide-acrylic acid resins presents several challenges. Standardized methods for evaluating the biodegradability of low-molecular-weight organic chemicals are not always directly applicable to high-molecular-weight polymers secure-platform.com. The large size of the polymer molecules can prevent them from passing through cell membranes, thus limiting their bioavailability for microbial degradation.

Current approaches to assessing the persistence of these polymers often involve a combination of laboratory and field studies:

Laboratory Biodegradation Tests: These tests, often adapted from standard methods, use microbial inocula from sources like wastewater treatment plants or soil to measure the extent of polymer degradation over time. Common endpoints include the measurement of CO₂ evolution (mineralization), oxygen consumption, or the disappearance of the polymer itself.

Soil Microcosm Studies: These studies simulate environmental conditions on a smaller scale to investigate the degradation of the polymer in a more realistic soil matrix. Radiolabeling the polymer (e.g., with ¹⁴C) is a powerful technique used in these studies to trace the fate of the polymer and its degradation products, including mineralization to ¹⁴CO₂ nih.gov.

Field Studies and Lysimeters: Long-term field studies and the use of lysimeters (large, contained blocks of soil) provide valuable data on the persistence and mobility of the polymer under real-world environmental conditions nih.gov.

The scientific community recognizes the need for the development of more robust and standardized methodologies for assessing the biodegradability and persistence of water-soluble polymers secure-platform.com. Research is ongoing to better understand the factors that influence the environmental fate of these materials and to develop polymers with improved biodegradability. While high-molecular-weight polyacrylamides are considered to have half-lives of years, suggesting they are slow to degrade rather than non-persistent, more comprehensive studies on their biodegradation rates under various environmental conditions are needed nih.gov.

Advanced Applications of Acrylamide Acrylic Acid Resins in Material Science and Engineering

Flocculation and Coagulation in Water and Wastewater Treatment

Acrylamide-acrylic acid resins are widely utilized as organic polymeric flocculants in the treatment of water and wastewater. researchgate.net Their effectiveness stems from their ability to interact with suspended particles, causing them to aggregate into larger, more easily separable flocs. This process, known as flocculation, is a crucial step in solid-liquid separation. The performance of these resins is often superior to traditional inorganic coagulants, offering advantages such as lower dosage requirements and reduced sludge volume. scielo.brscielo.br

Removal of Suspended Particles and Colloids

Copolymers of acrylamide (B121943) and acrylic acid serve as effective flocculants for the removal of suspended solids and colloidal particles from water. researchgate.netkoszalin.pl The mechanism involves the long polymer chains adsorbing onto multiple particles, effectively creating bridges between them. This leads to the formation of larger aggregates, or flocs, which can then be removed through sedimentation or filtration. The anionic nature of the acrylic acid groups allows for strong interaction with positively charged particles often found in industrial wastewater and other suspensions. aquaenergyexpo.com

The efficiency of these copolymers in turbidity reduction has been demonstrated in various studies. For instance, research on treating mine water and coke wastewater showed that acrylamide-acrylic acid copolymers could effectively reduce turbidity. koszalin.pl In one study, a concentration of 0.01 mg/dm³ of an acrylamide-acrylic acid copolymer resulted in a significant decrease in the turbidity of the tested wastewater. koszalin.pl The effectiveness of these flocculants is influenced by factors such as the molecular weight of the polymer and the pH of the water being treated. aquaenergyexpo.com

Table 1: Comparative Turbidity Removal Efficiency

Flocculant Type Optimal Concentration Final Turbidity (NTU) Source
Acrylamide-acrylic acid copolymer 0.01 mg/dm³ 10.0 koszalin.pl
Commercial Flocculant (Praestol) 0.05 mg/dm³ 7.0 koszalin.pl
Acrylamide-acrylonitrile copolymer 0.017 g/m³ 22.0 ros.edu.pl
Commercial Flocculant (Praestol) 0.05 g/m³ 6.0 ros.edu.pl

This table presents a comparison of the turbidity removal performance of acrylamide-acrylic acid copolymers against other flocculants in treating industrial wastewater.

Sludge Dewatering and Solid-Liquid Separation

In wastewater treatment, the process of separating water from the solid sludge is a critical and often challenging step. Acrylamide-acrylic acid resins are employed as dewatering aids to improve the efficiency of this solid-liquid separation. The addition of these polymers to sludge causes the solid particles to flocculate, forming larger and more stable aggregates. This structural change in the sludge facilitates the release of water, making it easier to dewater through mechanical processes like centrifugation or belt pressing. The use of polyacrylamide-based flocculants is a common practice in water treatment plants for this purpose.

Superabsorbent Materials for Water Management

Acrylamide-acrylic acid copolymers are the basis for a class of materials known as superabsorbent polymers (SAPs) or hydrogels. cmu.edu These materials possess a cross-linked, three-dimensional network structure that allows them to absorb and retain vast quantities of water or aqueous solutions, often hundreds of times their own weight. researchgate.netneliti.com This remarkable water-absorbing capacity makes them highly valuable for various water management applications, particularly in agriculture. The hydrophilic nature of the polymer chains, combined with the ionic character of the acrylate (B77674) groups, drives the absorption process through osmotic pressure.

Water Retention in Agricultural Soil Systems

One of the most significant applications of acrylamide-acrylic acid-based superabsorbents is in agriculture, where they are used to improve the water-holding capacity of soils, especially sandy and arid soils. researchgate.netnih.gov When mixed with soil, the SAP particles swell upon irrigation or rainfall, storing water that is then gradually released to the plant roots as the soil dries. This enhances soil moisture retention and improves water availability to plants, which is particularly crucial in regions prone to drought. mdpi.com

Research has shown that amending sandy loam soil with a poly(acrylamide-co-acrylic acid) superabsorbent hydrogel nanocomposite can significantly enhance moisture retention at field capacity. mdpi.com The application of 0.1% to 0.4% (by weight) of the superabsorbent increased water retention by approximately 60% to 100%. mdpi.com This improved water availability can lead to better plant growth and survival under water-scarce conditions.

Table 2: Effect of Acrylamide-Acrylic Acid SAP on Soil Water Retention

SAP Concentration (w/w%) Increase in Water Retention at Field Capacity
0.1 ~60%
0.2 Data not specified
0.3 Data not specified
0.4 ~100%

This table illustrates the impact of adding different concentrations of a poly(acrylamide-co-acrylic acid) superabsorbent hydrogel nanocomposite on the water retention capacity of sandy loam soil. Data sourced from mdpi.com.

Controlled Release Systems for Agricultural Nutrients

Beyond water retention, acrylamide-acrylic acid superabsorbents are being developed as carriers for the controlled release of agricultural nutrients. nih.gov Conventional fertilizers are often highly soluble and can be quickly leached from the soil, leading to nutrient loss and potential environmental contamination. mdpi.com By incorporating fertilizers into the hydrogel network, the release of nutrients can be slowed down, synchronizing it more closely with the plant's uptake rate. mdpi.com

These superabsorbent polymer composites can absorb and hold nutrients for an extended period due to their three-dimensional network structure. mdpi.com This technology has been applied to create slow-release nitrogen fertilizers, which can improve nutrient use efficiency and reduce the environmental impact of agriculture. mdpi.com For instance, starch-grafted-poly[(acrylic acid)-co-acrylamide] composites have been developed as carriers for urea, demonstrating the potential for these materials to provide a gradual supply of nitrogen to crops. mdpi.com

Advanced Hydrogels for Non-Biological Applications

Hydrogels based on acrylamide and acrylic acid are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water. mdpi.comarabjchem.org These materials are not limited to agricultural applications and have found use in a variety of advanced, non-biological systems. Their properties, such as swelling behavior, mechanical strength, and responsiveness to external stimuli like pH, can be tailored by adjusting the copolymer composition and cross-linking density. arabjchem.orgjapsonline.com

The presence of both amide and carboxylic acid groups in the polymer structure makes these hydrogels sensitive to changes in pH. japsonline.com This responsiveness allows them to be used in applications such as sensors or smart materials that react to their chemical environment. The mechanical properties of these hydrogels, including their elastic modulus, can also be controlled, enabling their use in applications requiring specific structural integrity. arabjchem.org For example, dual cross-linked systems, incorporating both covalent and dynamic ionic cross-links (e.g., with zinc ions), can produce hydrogels with enhanced mechanical properties and self-healing capabilities. nih.gov Furthermore, their adsorbent properties make them suitable for environmental remediation, such as the removal of dyes from wastewater. nih.gov

Material Science Applications (e.g., pH-sensitive materials, self-healing films)

The versatility of acrylamide-acrylic acid copolymers is particularly evident in their application as pH-sensitive materials and in the fabrication of self-healing films.

pH-Sensitive Materials:

Copolymers of acrylamide and acrylic acid are extensively used to create hydrogels that exhibit significant changes in their swelling behavior in response to variations in ambient pH. nih.govarabjchem.org The carboxylic acid groups from the acrylic acid component can donate a proton, becoming negatively charged carboxylate ions at higher pH levels. This leads to electrostatic repulsion between the polymer chains and an increased affinity for water, causing the hydrogel to swell. arabjchem.orgnih.gov Conversely, in acidic environments, the carboxyl groups remain protonated, reducing electrostatic repulsion and causing the hydrogel to shrink or collapse. mdpi.comresearchgate.net

This pH-responsive behavior is critical for applications such as controlled drug delivery systems, where a drug can be encapsulated within the hydrogel and released at a specific physiological pH. nih.govmdpi.com For instance, hydrogels can be designed to remain collapsed in the low pH of the stomach and swell to release their payload in the higher pH of the intestine. mdpi.comresearchgate.net The swelling and drug release kinetics can be precisely controlled by adjusting the ratio of acrylamide to acrylic acid in the copolymer. nih.gov

Research has demonstrated that the equilibrium swelling degree of these hydrogels is significantly influenced by the monomer ratio and the pH of the surrounding medium. nih.govmdpi.com Studies on poly(N-(2-hydroxyethyl) acrylamide-co-acrylic acid) hydrogels, for example, have shown a substantial increase in swelling as the pH rises from acidic to alkaline conditions. nih.govmdpi.com

Interactive Data Table: pH-Dependent Swelling of Acrylamide-Acrylic Acid Based Hydrogels

Self-Healing Films:

The incorporation of dynamic, reversible bonds into the polymer network of acrylamide-acrylic acid resins allows for the creation of self-healing materials. mdpi.com These materials can autonomously repair damage, extending the lifespan and improving the reliability of products. mdpi.com One approach involves the use of metal ions to form coordination bonds with the carboxyl and amide groups of the copolymer, creating a crosslinked network that can reform after being broken. mdpi.com

A study on copolymers of acrylamide, acrylic acid, and acrylic complexes of 4′-phenyl-2,2′:6′,2″-terpyridine with Co(II), Ni(II), and Cu(II) demonstrated the creation of high-strength, self-healing films. mdpi.com These metallopolymers exhibited autonomous intrinsic healing, with some samples showing an initial tensile strength of over 100 MPa. mdpi.com The healing efficiency was found to be dependent on the metal ion used, with nickel-containing polymers showing up to 83% healing efficiency due to the lability of the metal-heteroatom coordination bonds. mdpi.com

Another approach to self-healing involves the formation of double-network hydrogels, where dynamically reversible bonds, such as those formed between polyvinyl alcohol (PVA) and borax, are combined with a poly(acrylic acid-co-acrylamide) network crosslinked with metal ions like Fe³⁺. mdpi.com These double-network hydrogels exhibit both high mechanical strength and efficient self-healing properties. mdpi.com The self-healing capability is attributed to the reformation of these dynamic, non-covalent bonds across the fractured surfaces. mdpi.com

Smart Materials with Tunable Responsiveness

Acrylamide-acrylic acid resins are fundamental components in the development of "smart" materials, which can respond to external stimuli such as temperature and pH. mdpi.com By creating interpenetrating polymer networks (IPNs), where a poly(acrylic acid) network is intertwined with a polyacrylamide network, materials with dual-stimuli responsiveness can be achieved. mdpi.com

The pH sensitivity arises from the carboxylic acid groups of the poly(acrylic acid) component, as previously described. mdpi.com The temperature responsiveness is a result of the formation of hydrogen bonds between the constituent networks of poly(acrylic acid) and polyacrylamide. mdpi.com These materials are particularly valuable for applications in drug delivery, where the release of a therapeutic agent can be triggered by specific environmental cues. mdpi.com

The responsiveness of these smart materials can be tuned by altering the composition of the copolymer and the crosslinking density. nih.gov For instance, in poly(methacrylic acid-co-acrylamide) nanogels, the pH-responsive swelling can be predictably modulated by adjusting the fraction of the acidic monomer and the degree of crosslinking. nih.gov This allows for the precise design of materials with specific responses to physiological transitions, such as those encountered in the gastrointestinal tract or tumor microenvironments. nih.gov The integration of different responsive polymers into IPN hydrogels can lead to enhanced mechanical properties and a broader range of stimuli-responsiveness, making them suitable for advanced applications in biomedicine and engineering. mdpi.com

Coatings and Films with Enhanced Performance Characteristics

Acrylamide-acrylic acid resins are utilized in the formulation of coatings and films to improve their protective properties and surface characteristics.

Protective Coatings and Resins (e.g., Corrosion Inhibition)

Derivatives of acrylamide have been investigated as effective corrosion inhibitors for metals, particularly carbon steel, in acidic environments. nih.govnih.govresearchgate.net These organic compounds can adsorb onto the metal surface, forming a protective layer that shields the metal from corrosive agents. nih.govresearchgate.net The effectiveness of these inhibitors is attributed to the presence of heteroatoms like oxygen and nitrogen in the amide group, which can interact with the metal surface. nih.gov

Research has shown that certain novel acrylamide derivatives can achieve high inhibition efficiencies, exceeding 90% at low concentrations. nih.govnih.govresearchgate.net These inhibitors typically function as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. nih.govnih.gov The adsorption of these molecules onto the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.govnih.gov

Interactive Data Table: Corrosion Inhibition Efficiency of Acrylamide Derivatives

Data for carbon steel in 1 M HCl solution. nih.govresearchgate.net

Polymeric compounds, including those based on acrylamide, can offer superior adsorption compared to monomers due to the presence of multiple adsorption sites. mdpi.com Copolymers of N-tert-amylacrylamide and 2,4-dichloro phenyl methacrylate (B99206) have also demonstrated significant corrosion inhibition properties. researchgate.net

Improvement of Water Resistance and Surface Properties

While water-based acrylic resins are valued for their low environmental impact, their inherent water sensitivity can be a limitation. matec-conferences.org The hydrophilic nature of the polymer backbone can lead to water absorption, which can compromise the performance of coatings and films. matec-conferences.org

To enhance the water resistance of acrylic resins, various modification strategies are employed. One common method is to introduce crosslinking into the polymer structure. matec-conferences.org By reacting the carboxyl groups present in an acrylamide-acrylic acid copolymer with a suitable crosslinking agent, a more robust and water-resistant network can be formed. matec-conferences.org This reduces the ability of water molecules to penetrate the polymer matrix. matec-conferences.org

Enhanced Oil Recovery (EOR) Applications

Copolymers of acrylamide and acrylic acid, commonly known as partially hydrolyzed polyacrylamides (HPAM), are widely used in chemical enhanced oil recovery (EOR) operations. nih.govopenaccesspub.orgresearchgate.net

Viscosity Modifiers for Fluid Displacement

In polymer flooding, a key EOR technique, a solution of a water-soluble polymer is injected into an oil reservoir to increase the viscosity of the injected water. nih.govsinofloc.com This increase in viscosity improves the sweep efficiency of the water flood by reducing the mobility ratio between the injected fluid and the reservoir oil. sinofloc.commdpi.com A more favorable mobility ratio leads to a more stable displacement front, preventing the injected water from bypassing the oil and resulting in a higher recovery of the original oil in place. sinofloc.com

The effectiveness of HPAM as a viscosity modifier is influenced by several factors, including its molecular weight, concentration, and the degree of hydrolysis (the percentage of acrylamide units that have been converted to acrylic acid). nih.gov The electrostatic repulsion between the negatively charged carboxylate groups on the polymer backbone causes the polymer chain to uncoil and expand, leading to a significant increase in the viscosity of the solution. nih.govnih.gov

However, the performance of HPAM can be negatively affected by the harsh conditions found in many oil reservoirs, such as high temperatures and high salinity, which can cause a reduction in viscosity. researchgate.net Research is ongoing to develop novel copolymers based on acrylamide and acrylic acid that can maintain their viscosity under these challenging conditions. researchgate.net This includes modifying the polymer architecture, for instance, by creating branched structures through grafting with molecules like tannic acid, which has been shown to increase the viscosity of the polymer solution. researchgate.net

Interactive Data Table: Effect of Polymer on Oil Displacement Efficiency

Comparison relative to water flooding. mdpi.com

Fluid Flow Control in Porous Media

Acrylamide-acrylic acid resins, particularly in the form of hydrogels, are extensively utilized for controlling fluid flow in porous media, a critical application in fields like enhanced oil recovery. researchgate.net These copolymers, often referred to as partially hydrolyzed polyacrylamide (HPAM), are valued for their ability to reduce the permeability of porous formations, thereby diverting injected fluids to less permeable, oil-bearing zones. researchgate.netnih.gov

The mechanism of flow control involves the adsorption of the polymer chains onto the surface of the porous material, such as silica (B1680970) sand in reservoirs. This adsorption leads to a reduction in the effective pore radius and a subsequent decrease in permeability. researchgate.net The presence of acrylic acid groups in the copolymer chain introduces anionic charges, which influence the polymer's conformation in solution and its interaction with the rock surface, especially in varying salinity and temperature conditions. researchgate.net

Novel developments in this area include the creation of interpenetrating polymer network (IPN) gel systems. For instance, a poly(acrylamide-co-vinyl acetate)/alginate-based IPN gel has been designed for controlling preferential fluid flow in high-temperature reservoirs. nih.gov These particle gels can swell and reassociate within fractures to form a robust bulk gel, providing superior plugging performance. nih.gov The interaction between the acrylamide-acrylic acid backbone and other polymers like alginate, often crosslinked with ions such as chromium or calcium, enhances the gel's strength and resistance to harsh reservoir conditions. nih.gov The degree of crosslinking and the concentration of the polymer components are critical parameters that dictate the swelling behavior and the ultimate effectiveness of the resin in modifying fluid flow. nih.gov

Adsorbents for Environmental Remediation

Acrylamide-acrylic acid resins have emerged as highly effective adsorbents for a variety of environmental pollutants due to their unique chemical structure. These hydrogels possess a three-dimensional network rich in functional groups, such as carboxyl (-COOH) and amide (-CONH2) groups, which can bind with different types of contaminants through mechanisms like ion exchange, electrostatic interactions, and complexation. sciencepg.comnih.gov Their high swelling capacity in aqueous media allows for the diffusion of pollutants into the polymer matrix, where they are subsequently captured. nih.gov

Removal of Heavy Metal Ions from Aqueous Solutions

The carboxylic acid groups in acrylamide-acrylic acid copolymers are particularly effective at binding with positively charged heavy metal ions. researchgate.net These resins have demonstrated significant efficacy in removing various toxic metal ions from wastewater. The adsorption process is often highly dependent on the pH of the solution, which affects the ionization of the carboxylic acid groups and the surface charge of the adsorbent. sciencepg.comresearchgate.net

Research has shown that these hydrogels can effectively remove a range of heavy metals. For example, a chitosan-g-poly(acrylic acid-co-acrylamide) composite was investigated for the removal of Cu(II), Cd(II), Ni(II), and Pb(II). sciencepg.com Similarly, poly(acrylamide-co-methacrylic acid) resin has been studied for its ability to bind Cd(II), Zn(II), Pb(II), Hg(II), Al(III), and Cr(III). researchgate.net In competitive adsorption scenarios, these resins can exhibit selectivity; for instance, the poly(acrylamide-co-methacrylic acid) resin showed a higher retention for Hg(II) compared to Pb(II) and Al(III). researchgate.net Composites made with materials like kaolinite (B1170537) have also been developed to enhance adsorption capacities for metals such as Cr, Co, Ni, and Pb. ekb.eg

Table 1: Adsorption Capacities of Acrylamide-Acrylic Acid Resins for Various Heavy Metal Ions

Adsorbent Material Target Metal Ion Maximum Adsorption Capacity (mg/g) Optimal pH
Poly(acrylamide-co-methacrylic acid) Pb(II) 54.9 Not Specified
Poly(acrylamide-co-methacrylic acid) Hg(II) 63.7 2
Poly(acrylamide-co-methacrylic acid) Al(III) 6.7 5
Polyacrylate/Kaolin (B608303) Composite Cr(III) 91 Not Specified
Polyacrylate/Kaolin Composite Pb(II) >99 Not Specified
Polyacrylamide/Sodium Montmorillonite Ni(II) Not Specified (99.3% removal) 6

Note: Adsorption capacities can vary significantly based on experimental conditions such as initial contaminant concentration, temperature, and contact time.

Adsorption of Dyes and Organic Contaminants

The versatile nature of acrylamide-acrylic acid resins also makes them excellent candidates for removing dyes and other organic pollutants from aqueous solutions. mdpi.comtandfonline.com The functional groups on the polymer backbone can interact with charged dye molecules through electrostatic attraction. For cationic dyes like Methylene (B1212753) Blue and Malachite Green, the negatively charged carboxylate groups (at appropriate pH) serve as primary adsorption sites. nih.govajgreenchem.com

Studies have demonstrated high removal efficiencies for various dyes. Poly(acrylamide-co-acrylic acid) hydrogels have been shown to remove over 96% of Malachite Green from a solution. mdpi.com Grafting acrylamide and acrylic acid onto natural polymers like starch or agar-agar can create hydrogels with exceptionally high adsorption capacities. nih.govtandfonline.com For example, an acrylic acid-grafted-agar hydrogel exhibited a maximum adsorption capacity of 1035.96 mg/g for Methylene Blue. nih.gov The performance of these adsorbents is influenced by factors such as pH, adsorbent dosage, and initial dye concentration. tandfonline.comajgreenchem.com

Table 2: Performance of Acrylamide-Acrylic Acid Resins in Dye Removal

Adsorbent Material Target Dye Maximum Adsorption Capacity (q_max) (mg/g) Removal Efficiency (%)
Acrylamide-graft-Poly(acrylic acid)/CdS Hydrogel Methylene Blue 467.67 ~99.9
Poly(acrylamide-co-acrylic acid) Hydrogel Malachite Green Not Specified >96
Acrylic Acid-grafted-Agar Hydrogel Methylene Blue 1035.96 Not Specified

Separation of Radioactive Isotopes

Acrylamide-acrylic acid based materials are also being explored for the selective separation of radioactive isotopes from nuclear waste solutions. researchgate.netstechnolock.com The principles of adsorption are similar to those for heavy metals, where the functional groups on the polymer network bind with the radioactive ions.

A hydrogel synthesized from starch, acrylic acid, and acrylamide using gamma radiation was successfully used for the absorption of Uranium(VI) from aqueous solutions. stechnolock.com The study found that the adsorption capacity was dependent on pH, contact time, and the initial concentration of U(VI), achieving a maximum capacity of 166.84 mg/g under optimal conditions (pH 3.7). stechnolock.com In other research, poly-acrylamide-based composites, such as poly-acrylamide based Ce(IV) phosphate, have been investigated for the removal of cesium, cobalt, and europium ions from radioactive waste streams. researchgate.net The thermodynamic analysis of the adsorption process on these materials often indicates a spontaneous and endothermic nature, suggesting that chemisorption plays a key role. researchgate.net While polyacrylamide gels themselves are used in laboratory techniques like electrophoresis to separate and detect radiolabeled molecules like DNA, their application as bulk adsorbents for radioactive isotope separation from liquid waste is an area of active research. nih.gov

Future Research Directions and Emerging Paradigms for Acrylamide Acrylic Acid Resins

Development of Sustainable and Eco-Friendly Synthesis Routes

The imperative for sustainable chemical manufacturing is steering research towards environmentally benign methods for producing acrylamide-acrylic acid resins. A key focus is the shift from petrochemical feedstocks to renewable resources. nih.gov Bio-based routes are being explored for the production of monomers like acrylic acid and acrylamide (B121943). For instance, 3-hydroxypropionic acid, derivable from the fermentation of glycerol (B35011) (a byproduct of biodiesel production), can be converted to both acrylic acid and acrylamide. nih.gov This transition to bio-based feedstocks aims to reduce the carbon footprint associated with traditional manufacturing processes. mdpi.com

Another cornerstone of green synthesis is the use of water as a solvent for polymerization, which is considered the least hazardous solvent according to green chemistry principles. mdpi.com Emulsion graft copolymerization in an aqueous, latex-stage system represents an environmentally friendly and safe process that avoids organic solvents. nih.gov To further enhance the eco-friendliness of the synthesis, researchers are investigating energy-efficient polymerization techniques. Inverse emulsion polymerization, for example, can be initiated at room temperature, making it a less energy-intensive process compared to methods requiring heating. nih.govmdpi.com

The following table summarizes key sustainable synthesis strategies and their environmental benefits.

Synthesis StrategyDescriptionEnvironmental Benefit
Bio-based Feedstocks Utilization of renewable resources like glycerol to produce monomers. nih.govReduction of reliance on fossil fuels and lower carbon footprint. mdpi.com
Aqueous Polymerization Using water as the reaction medium. mdpi.comElimination of hazardous organic solvents. nih.gov
Energy-Efficient Methods Employing polymerization techniques that operate at lower temperatures, such as redox initiation. nih.govReduced energy consumption during manufacturing. mdpi.com
Catalytic Innovations Development of biocatalysts, like nitrile hydratase, for monomer synthesis. nih.govHigh selectivity and efficiency, minimizing waste generation. nih.gov

Advanced Structural Control for Novel Material Functionalities

Achieving precise control over the polymer architecture at the molecular level is paramount for tailoring the functionalities of acrylamide-acrylic acid resins. Researchers are moving beyond conventional free-radical polymerization to more sophisticated controlled radical polymerization (CRP) techniques. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT), Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. nih.govuwaterloo.ca

The strategic incorporation of crosslinking agents and the manipulation of copolymer composition are critical for engineering desired properties. For instance, the ratio of acrylamide to acrylic acid significantly influences the swelling behavior and pH sensitivity of the resulting hydrogels. researchgate.net The use of different crosslinkers, such as N,N'-methylenebisacrylamide or glutaraldehyde (B144438), allows for the creation of three-dimensional networks with varying pore sizes and mechanical strengths. mdpi.comresearchgate.net This control over the network structure is essential for applications ranging from controlled drug release to the selective adsorption of pollutants. mdpi.comnih.gov

Advanced structural designs, such as interpenetrating polymer networks (IPNs), are also being explored. IPNs, which consist of two or more polymer networks that are at least partially interlaced on a molecular scale, can exhibit synergistic properties that surpass those of the individual components. nih.gov This approach opens up possibilities for creating materials with enhanced mechanical toughness, thermal stability, and responsiveness to external stimuli. nih.govmdpi.com

The table below highlights different methods for structural control and the resulting material functionalities.

Structural Control MethodDescriptionResulting Functionality
Controlled Radical Polymerization (e.g., RAFT, ATRP) Enables precise control over polymer chain length and architecture. nih.govTailored mechanical properties, controlled degradation, and specific stimuli-responsiveness.
Crosslinker Variation Using different types and concentrations of crosslinking agents. mdpi.comTunable swelling capacity, porosity, and gel strength. researchgate.net
Monomer Ratio Adjustment Varying the molar ratio of acrylamide and acrylic acid. uobaghdad.edu.iqControl over hydrophilicity, charge density, and pH sensitivity. mdpi.com
Interpenetrating Polymer Networks (IPNs) Creating interwoven polymer networks. nih.govEnhanced mechanical strength, thermal stability, and biocompatibility. nih.gov

Integration with Artificial Intelligence and Machine Learning for Material Design

AI/ML ApplicationDescriptionImpact on Material Design
Property Prediction ML models are trained to predict material properties based on chemical structure and synthesis parameters. medium.comAccelerates screening of new formulations and reduces experimental workload. dpu.edu.in
Formulation Optimization AI algorithms explore vast design spaces to identify optimal compositions for targeted performance. nih.govEnables fine-tuning of material properties with high precision. ijisae.org
Inverse Design Generative models propose novel molecular structures that are predicted to have desired properties.Facilitates the discovery of new, high-performance polymers.
High-Throughput Screening AI-powered simulations rapidly evaluate the potential of numerous candidate materials. medium.comDramatically speeds up the material discovery cycle. pharmacyjournal.in

Exploration of New Application Domains in Advanced Engineering

The unique properties of acrylamide-acrylic acid resins, such as their high water absorbency, biocompatibility, and stimuli-responsiveness, are driving their exploration in a variety of advanced engineering fields. researchgate.net In biomedical engineering, these hydrogels are being extensively investigated for applications in tissue engineering, where they can serve as scaffolds that mimic the natural extracellular matrix to support cell growth and tissue regeneration. nih.govijpcbs.com Their ability to undergo volume changes in response to pH or temperature makes them ideal candidates for smart drug delivery systems that can release therapeutic agents in a controlled manner. mdpi.comnih.gov

In environmental engineering, these copolymers are demonstrating significant potential for wastewater treatment. nih.gov The hydrophilic and ionic nature of the polymer network allows for the efficient removal of heavy metal ions and organic dyes from contaminated water through adsorption. ijpcbs.commdpi.comresearchgate.net Research is focused on enhancing the selectivity and adsorption capacity of these hydrogels for specific pollutants. researchgate.net

The oil and gas industry is another sector where these polymers are finding advanced applications. Copolymers of acrylamide and acrylic acid are widely used in enhanced oil recovery (EOR) processes. uwaterloo.ca Injecting solutions of these polymers into oil reservoirs increases the viscosity of the water, which helps to displace more oil from the rock formations, thereby improving extraction efficiency. nih.govgoogle.com Future work aims to develop resins with improved stability under the harsh temperature and salinity conditions found in deep oil wells. nih.gov

Application DomainSpecific UseKey Resin Property
Biomedical Engineering Tissue engineering scaffolds, controlled drug delivery. ijpcbs.comresearchgate.netBiocompatibility, stimuli-responsiveness, high water content. nih.gov
Environmental Engineering Adsorbents for heavy metals and dyes in wastewater. nih.govtandfonline.comHydrophilicity, presence of functional groups (-COOH, -CONH2). mdpi.com
Enhanced Oil Recovery (EOR) Viscosifying agents for improved oil displacement. uwaterloo.caHigh molecular weight, resistance to degradation. nih.gov
Agriculture Superabsorbent polymers for soil water retention. oekotoxzentrum.chHigh swelling capacity.
Fire Safety Component of transparent flame-retardant hydrogels for fireproof glass. mdpi.comHigh thermal stability, ability to form protective char layer. mdpi.com

Comprehensive Life Cycle Assessment and Environmental Impact Studies

A critical aspect of future research is a thorough evaluation of the entire life cycle of acrylamide-acrylic acid resins, from raw material sourcing to end-of-life fate. nih.gov Life Cycle Assessment (LCA) is a systematic tool used to quantify the environmental impacts associated with a product, including its carbon footprint. mdpi.com Performing LCAs for both traditional and emerging bio-based synthesis routes is essential for validating the environmental benefits of greener manufacturing processes. nih.govresearchgate.net Such assessments consider factors like energy consumption, raw material extraction, and waste generation throughout the production chain. nih.gov

A major focus of environmental impact studies is the biodegradability of these polymers and the potential release of unreacted monomers. researchgate.net While the high molecular weight polymer is generally considered to have low toxicity, the acrylamide monomer is a known neurotoxin and potential carcinogen. wsu.edu Therefore, understanding the degradation pathways of the polymer under various environmental conditions (e.g., thermal, photolytic, biological) is crucial. researchgate.netnih.gov Research indicates that polyacrylamide can degrade, although slowly, and the rate of degradation needs to be comprehensively studied under different environmental conditions. nih.govnih.gov

Future research will aim to design resins with enhanced biodegradability without compromising their performance. This could involve incorporating cleavable linkages into the polymer backbone or developing composites with natural, biodegradable polymers. nih.gov Additionally, strict control over manufacturing processes to minimize residual monomer levels in the final product is a key area of ongoing effort to ensure the environmental safety of these materials. mdpi.com

Research AreaFocusImportance
Life Cycle Assessment (LCA) Quantifying environmental impacts from cradle to grave. mdpi.comProvides a holistic view of sustainability and identifies areas for improvement in the production process. nih.gov
Biodegradability Studies Investigating the rate and mechanisms of polymer degradation in soil and water. nih.govAssesses the long-term environmental fate and persistence of the material. researchgate.net
Monomer Release Monitoring the potential for acrylamide monomer to leach from the polymer matrix. wsu.eduAddresses health and safety concerns related to the toxicity of the monomer. mdpi.com
Ecotoxicology Evaluating the effects of the polymer and its degradation products on various organisms. oekotoxzentrum.chEnsures the environmental safety of the resin in its intended applications.

Q & A

Q. What are the standard synthesis methods for acrylamide-acrylic acid resins, and how do reaction conditions influence polymer properties?

Acrylamide-acrylic acid resins are typically synthesized via free-radical polymerization. Key variables include monomer ratios (e.g., acrylamide:acrylic acid), initiators (e.g., ammonium persulfate or redox systems like Ce⁴⁺), and cross-linking agents (e.g., MBA). For instance, graft copolymers with starch as a backbone were synthesized using Ce⁴⁺ initiators to enhance viscosity for oil recovery applications . Reaction temperature and pH critically affect cross-linking density and swelling capacity; acidic conditions favor acrylic acid protonation, altering chain mobility .

Q. Which characterization techniques are essential for analyzing acrylamide-acrylic acid resin structure and performance?

  • FTIR : Identifies functional groups (e.g., amide I/II bands at 1650/1550 cm⁻¹ and carboxylate stretches at 1700 cm⁻¹) .
  • SEM : Reveals surface morphology and porosity, crucial for applications like hydrogels or ion-exchange resins .
  • Swelling Tests : Quantify water absorption kinetics using models like Fickian diffusion or Schott’s pseudo-second-order kinetics .
  • Rheometry : Measures viscoelastic properties, especially for hydrogels used in biomedical devices .

Q. How do pH and ionic strength affect the swelling behavior of acrylamide-acrylic acid hydrogels?

The swelling ratio depends on the ionization of carboxyl groups in acrylic acid. At high pH (>pKa ~4.5), deprotonation increases electrostatic repulsion, enhancing swelling. Ionic strength (e.g., NaCl) screens charges, reducing swelling. For example, hydrogels in pH 7 buffer swelled 20× more than in pH 3, while 0.1M NaCl reduced swelling by 40% .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound synthesis for specific applications?

RSM, particularly Box-Behnken designs, can model interactions between variables (e.g., monomer concentration, cross-linker %, initiator amount). A study optimized hydrogel swelling by varying acrylamide:acrylic acid ratios (1:1 to 1:3) and cross-linker concentrations (0.5–2.0 wt%), achieving a maximum equilibrium swelling ratio of 45 g/g under predicted conditions . This approach resolves trade-offs between mechanical strength and swelling capacity.

Q. What strategies address contradictions in reported data on thermal stability and degradation kinetics of these resins?

Discrepancies arise from differences in cross-linking density, residual monomers, and analytical methods. For example, gamma-irradiated resins exhibit higher thermal stability (decomposition >300°C) due to dense networks, while redox-initiated polymers degrade earlier (~250°C) . Thermogravimetric analysis (TGA) coupled with FTIR can identify degradation products (e.g., NH₃ from acrylamide units) to clarify mechanisms .

Q. How do acrylamide-acrylic acid resins perform in emerging applications like 4D-printed biomedical devices?

In 4D printing, dual-responsive resins (e.g., acrylamide-acrylic acid/cellulose nanocrystal composites) enable shape-morphing in response to stimuli like pH or ions. A study demonstrated a stent that closes enteric fistulas upon exposure to Fe³⁺ ions, leveraging the resin’s ion-exchange capacity and mechanical resilience . Challenges include balancing biodegradability and mechanical integrity over time.

Q. What methodologies improve reproducibility in scaling up resin synthesis for environmental applications (e.g., wastewater treatment)?

Scaling requires strict control of oxygen inhibition (via nitrogen purging), mixing efficiency, and post-polymerization purification. For ion-exchange resins, template polymerization with zirconium phosphate enhanced reproducibility in heavy metal adsorption (e.g., 95% Cu²⁺ removal at pH 5) . Batch-to-batch variability can be mitigated using inline FTIR for real-time monomer conversion monitoring.

Q. How can computational models predict this compound behavior under complex environmental conditions?

Molecular dynamics (MD) simulations model chain mobility and cross-linker distribution. For instance, MD predicted that 10% cross-linking density reduces swelling by 30% in saline environments, aligning with experimental data . Machine learning models trained on swelling datasets (e.g., temperature, pH, ionic strength) can also forecast resin performance in untested conditions.

Methodological Considerations

  • Data Contradiction Analysis : Compare studies by normalizing variables (e.g., cross-linking density per unit volume) and using multivariate statistics .
  • Experimental Design : Prioritize DOE (Design of Experiments) over one-factor-at-a-time approaches to capture interactions between synthesis parameters .
  • Ethical and Safety Protocols : Residual acrylamide must be <0.05% (FDA guidelines) ; use LC-MS to quantify monomers and ensure compliance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.